Lomitapide Mesylate
Description
Properties
IUPAC Name |
methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVKOFVWUHNEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H41F6N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174170 | |
| Record name | Lomitapide mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202914-84-9 | |
| Record name | Lomitapide mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202914-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomitapide mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomitapide mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]2-yl]carbonyl]amino]-1-piperidinyl]butyl]9H-fluoren-9-carboxamde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMITAPIDE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S83CP54E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Novel Applications of Lomitapide Mesylate Beyond Hypercholesterolemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomitapide (B243) Mesylate, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), is an established therapeutic agent for homozygous familial hypercholesterolemia (HoFH)[1]. Its primary mechanism involves the inhibition of MTP, which is crucial for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines, leading to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels[1]. However, emerging preclinical and clinical evidence suggests that the therapeutic utility of Lomitapide extends beyond lipid-lowering, with promising applications in oncology and the management of other rare lipid disorders. This technical guide provides an in-depth overview of these novel applications, focusing on the underlying mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.
Repurposing Lomitapide in Oncology
A growing body of research has identified Lomitapide as a potential anticancer agent, particularly in colorectal cancer and multiple myeloma. Its antitumor effects are primarily attributed to the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway and the subsequent induction of autophagic cell death.
Mechanism of Action in Cancer
Preclinical studies have demonstrated that Lomitapide directly inhibits the kinase activity of mTORC1[2][3]. This inhibition is selective for mTORC1, as Lomitapide does not significantly affect the mTORC2 complex[2]. The proposed mechanism involves Lomitapide binding to the ATP-binding site of the mTOR kinase domain, thereby competing with ATP and preventing the phosphorylation of downstream mTORC1 substrates[4]. Key downstream effectors of mTORC1 that are inhibited by Lomitapide include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth[2][4].
By inhibiting mTORC1, a negative regulator of autophagy, Lomitapide triggers a robust autophagic response in cancer cells[2][3]. This is characterized by the increased conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II)[2][3]. The accumulation of autophagosomes ultimately leads to autophagic cell death in cancer cells[2].
In multiple myeloma cells, Lomitapide has been shown to induce apoptosis. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.
Quantitative Data from Preclinical Studies
The anticancer efficacy of Lomitapide has been quantified in various preclinical models.
| Cancer Type | Model | Endpoint | Lomitapide Concentration/Dose | Result | Reference |
| Colorectal Cancer | HCT116, HT29, SW480 cell lines | Cell Viability (IC50) | 1.5 - 5 µM | Significant reduction in viability | [5] |
| Colorectal Cancer | HT29 xenograft model | Tumor Growth Inhibition | 20 mg/kg/day (intraperitoneal) | Marked inhibition of tumor growth | [2] |
| Colorectal Cancer | Patient-Derived Organoids (CRC-01, CRC-02) | Organoid Size Reduction | 10 µM | Significant reduction in organoid size | [6][7] |
| Multiple Myeloma | Various cell lines (e.g., U266, RPMI 8226) | Apoptosis (PARP cleavage) | Not specified | Induction of PARP cleavage | Not specified |
Experimental Protocols
-
Objective: To determine the direct inhibitory effect of Lomitapide on mTORC1 kinase activity.
-
Methodology:
-
Immunoprecipitate mTORC1 from cell lysates (e.g., HEK293T cells) using an anti-mTOR antibody.
-
Wash the immunoprecipitates with a kinase buffer.
-
Incubate the immunoprecipitated mTORC1 with recombinant, inactive p70S6K as a substrate in the presence of varying concentrations of Lomitapide or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Terminate the reaction and analyze the phosphorylation of p70S6K at Threonine 389 by Western blotting using a phospho-specific antibody[8].
-
-
Objective: To quantify the induction of autophagy by Lomitapide.
-
Methodology:
-
Treat cancer cells (e.g., HCT116) with Lomitapide or vehicle control for a specified time.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform Western blotting using an antibody that detects both LC3-I and LC3-II.
-
Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio, which is indicative of autophagy induction[2][3].
-
-
Objective: To evaluate the in vivo antitumor efficacy of Lomitapide.
-
Methodology:
-
Subcutaneously inject human colorectal cancer cells (e.g., HT29) into the flanks of immunodeficient mice (e.g., nude mice)[9][10].
-
Allow tumors to reach a palpable size.
-
Randomly assign mice to treatment groups (e.g., vehicle control, Lomitapide).
-
Administer Lomitapide (e.g., 20 mg/kg/day) or vehicle via intraperitoneal injection daily[2].
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry)[11].
-
-
Objective: To assess the efficacy of Lomitapide in a more clinically relevant ex vivo model.
-
Methodology:
-
Establish colorectal cancer organoids from patient tumor tissue samples following established protocols[7][8][12][13].
-
Culture the organoids in a 3D matrix (e.g., Matrigel) with appropriate growth factors[14].
-
Treat the organoids with varying concentrations of Lomitapide or vehicle control.
-
Assess organoid viability and size using imaging techniques and viability assays (e.g., CellTiter-Glo 3D)[14].
-
Analyze molecular markers of apoptosis and autophagy by immunoblotting or immunofluorescence[6].
-
Signaling Pathway and Experimental Workflow Diagrams
Lomitapide in Familial Chylomicronemia Syndrome (FCS)
Beyond its approved indication, Lomitapide has shown significant promise in the management of Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.
Mechanism of Action in FCS
The therapeutic effect of Lomitapide in FCS stems from its primary mechanism of MTP inhibition in the intestine. By blocking the assembly and secretion of chylomicrons, the primary carriers of dietary triglycerides, Lomitapide directly reduces the influx of triglycerides into the bloodstream, leading to a substantial decrease in plasma triglyceride levels[15].
Clinical Trial Data
The efficacy and safety of Lomitapide in FCS were evaluated in the open-label, single-arm 'LOCHNES' study[16].
| Parameter | Baseline (Median) | Week 26 (Median) | Median Percent Change | Reference |
| Fasting Triglycerides (mg/dL) | 1803.5 | 305 | -70.5% | [16][17] |
| Lomitapide Dose (mg/day) | 5 (starting) | 35 | N/A | [16] |
-
At week 26, 13 out of 18 patients achieved triglyceride levels ≤750 mg/dL[16][17].
-
No patient experienced acute pancreatitis during the treatment period[16][17].
Experimental Protocol (LOCHNES Study)
-
Study Design: Open-label, single-arm study.
-
Inclusion Criteria: Adults (>18 years) with genetically confirmed FCS, fasting triglycerides ≥750 mg/dL, and a history of pancreatitis[16].
-
Treatment Protocol:
-
Lomitapide was initiated at a dose of 5 mg/day.
-
The dose was escalated based on tolerability to a maximum of 60 mg/day over 26 weeks[17].
-
-
Primary Endpoint: Percent change in fasting triglyceride levels from baseline to week 26[16].
Areas Requiring Further Investigation
While the potential of Lomitapide in oncology and FCS is supported by compelling data, its application in other novel areas remains largely unexplored.
Antiviral Activity
There is a lack of substantial preclinical or clinical data to support the use of Lomitapide as an antiviral agent against Hepatitis C or Dengue virus. Further in vitro and in vivo studies are required to investigate its potential efficacy and mechanism of action in these viral infections.
Non-alcoholic Fatty Liver Disease (NAFLD)
The use of Lomitapide is associated with an increase in hepatic fat, a known side effect related to its mechanism of action[1][18][19]. While some case reports describe its use in patients with pre-existing fatty liver disease, there are no dedicated preclinical or clinical studies evaluating Lomitapide as a therapeutic agent for NAFLD or non-alcoholic steatohepatitis (NASH). In fact, its potential to exacerbate hepatic steatosis warrants caution in this patient population.
Conclusion
Lomitapide Mesylate demonstrates significant therapeutic potential beyond its current indication for HoFH. The repurposing of Lomitapide as an anticancer agent, through the inhibition of mTORC1 and induction of autophagy, presents a promising new avenue for cancer therapy. Furthermore, its efficacy in reducing triglyceride levels in patients with FCS offers a much-needed treatment option for this rare and debilitating disease. While the exploration of its antiviral and NAFLD applications is in its infancy and requires substantial further investigation, the existing data underscore the importance of continued research into the novel therapeutic applications of Lomitapide. This technical guide provides a comprehensive summary of the current evidence to support and guide future research and development in these exciting new areas.
References
- 1. Efficacy and Safety of Lomitapide in Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lomitapide repurposing for treatment of malignancies: A promising direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive autophagy evaluation in cardiac disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Lomitapide for the treatment of hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of lomitapide in familial chylomicronaemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Long‐term hepatic safety of lomitapide in homozygous familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lomitapide Mesylate in the Regulation of VLDL and Chylomicron Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomitapide (B243) Mesylate is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By directly binding to MTP in the lumen of the endoplasmic reticulum, lomitapide effectively blocks the transfer of triglycerides to nascent apoB, thereby preventing the formation and subsequent secretion of these lipoproteins into the circulation. This mechanism of action leads to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and apoB. This technical guide provides an in-depth overview of the core mechanism of lomitapide, summarizes key clinical trial data, and presents detailed experimental protocols relevant to the study of MTP inhibition and lipoprotein metabolism.
Core Mechanism of Action: MTP Inhibition
Lomitapide's therapeutic effect is centered on its direct inhibition of Microsomal Triglyceride Transfer Protein (MTP).[1][2][3] MTP is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[4] Its primary function is to transfer lipids, such as triglycerides, cholesterol esters, and phospholipids, to the nascent apolipoprotein B (apoB) polypeptide.[4] This lipidation process is a crucial step in the assembly of VLDL and chylomicrons.
By inhibiting MTP, lomitapide effectively halts the assembly of these apoB-containing lipoproteins.[4] In the liver, this leads to a decrease in the production and secretion of VLDL, which are the precursors to LDL.[4] Consequently, there is a significant reduction in plasma LDL-C levels. In the intestine, lomitapide's inhibition of MTP reduces the formation of chylomicrons, thereby lowering the absorption of dietary fats and further contributing to the overall reduction in circulating triglycerides.[4]
Quantitative Data from Clinical Trials
Lomitapide has been evaluated in several clinical trials, primarily in patients with homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL-C. The following tables summarize the key efficacy data from these trials.
Table 1: Efficacy of Lomitapide in Adult Patients with Homozygous Familial Hypercholesterolemia (Phase 3 Study - UP1002/AEGR-733-005) [1][5]
| Parameter | Baseline (Mean) | Week 26 (Mean) | Mean Percent Change from Baseline |
| LDL-C (mg/dL) | 336 | 190 | -40% |
| Total Cholesterol (mg/dL) | Not Reported | Not Reported | Not Reported |
| Triglycerides (mg/dL) | Not Reported | Not Reported | Not Reported |
| Apolipoprotein B (mg/dL) | Not Reported | Not Reported | Not Reported |
| Non-HDL-C (mg/dL) | Not Reported | Not Reported | Not Reported |
In this single-arm, open-label trial, 29 patients with HoFH were treated with lomitapide for 78 weeks. The dose was titrated up to a maximum of 60 mg daily.[1][5]
Table 2: Long-Term Efficacy and Safety Data from the LOWER Registry [6]
| Parameter | Baseline (Mean) | Post-Baseline (Median) | Key Outcomes |
| Lomitapide Dose (mg/day) | N/A | 10 | Range: 5 mg QOD to 40 mg QD |
| LDL-C (mg/dL) | Not Reported | Not Reported | 58% of patients had a ≥50% reduction |
| LDL-C Goal Achievement | N/A | N/A | 62% achieved LDL-C < 100 mg/dL |
| LDL-C Goal Achievement | N/A | N/A | 37% achieved LDL-C < 70 mg/dL |
The Lomitapide Observational Worldwide Evaluation Registry (LOWER) is a global, long-term, prospective, observational registry assessing the safety and effectiveness of lomitapide in clinical practice.[6]
Table 3: Efficacy of Lomitapide in Pediatric Patients with HoFH (Phase 3 Study) [7]
| Parameter | Baseline (Mean) | Post-Baseline (Mean) | Mean Percent Change from Baseline |
| Lomitapide Dose (mg/day) | N/A | Not Reported | Dose escalation based on age and tolerability |
| LDL-C (mg/dL) | Not Reported | Not Reported | Not Reported |
| Non-HDL-C (mg/dL) | Not Reported | Not Reported | Not Reported |
| Total Cholesterol (mg/dL) | Not Reported | Not Reported | Not Reported |
| VLDL-C (mg/dL) | Not Reported | Not Reported | Not Reported |
| Apolipoprotein B (mg/dL) | Not Reported | Not Reported | Not Reported |
This was a single-arm, open-label, multicenter Phase 3 study to evaluate the efficacy and long-term safety of lomitapide in pediatric patients with HoFH.[7]
Detailed Experimental Protocols
Microsomal Triglyceride Transfer Protein (MTP) Activity Assay
This protocol describes a fluorometric assay to measure MTP activity in cell lysates or tissue homogenates.
Materials:
-
MTP Activity Assay Kit (e.g., from Roar Biomedical or Sigma-Aldrich)
-
Cell or tissue homogenate
-
96-well black microplate
-
Fluorometer with excitation at ~465 nm and emission at ~535 nm
-
Isopropanol
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)
Procedure:
-
Sample Preparation (HepG2 Cell Homogenate):
-
Grow HepG2 cells to confluence in T-75 flasks.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Sonicate the cell suspension on ice with short bursts.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Procedure:
-
Prepare a master mix containing the donor and acceptor particles from the assay kit in the provided assay buffer.
-
Pipette the master mix into the wells of the 96-well black microplate.
-
Add a known amount of cell or tissue homogenate (e.g., 100 µg of protein) to the wells.
-
For a blank control, add lysis buffer instead of the sample.
-
Incubate the plate at 37°C for a specified time (e.g., 3-6 hours), protected from light.
-
Measure the fluorescence intensity at an excitation of ~465 nm and an emission of ~535 nm.
-
-
Standard Curve:
-
Prepare a standard curve using the fluorescent substrate provided in the kit, diluted in isopropanol.
-
Measure the fluorescence of the standards.
-
Plot the fluorescence intensity versus the amount of substrate to generate a standard curve.
-
-
Data Analysis:
-
Subtract the blank fluorescence from the sample fluorescence readings.
-
Use the standard curve to convert the fluorescence intensity of the samples to the amount of substrate transferred (e.g., in pmoles).
-
Express MTP activity as pmoles of substrate transferred per unit of time per mg of protein.
-
In Vivo VLDL Secretion Assay in Mice
This protocol describes a method to measure the rate of VLDL secretion in mice.[8]
Materials:
-
Male C57BL/6 mice
-
Poloxamer-407 (P-407)
-
Saline
-
Isoflurane for anesthesia
-
Blood collection supplies (e.g., capillary tubes)
-
Triglyceride quantification kit
-
Apolipoprotein B (ApoB) antibody for Western blotting
Procedure:
-
Animal Preparation:
-
Fast male C57BL/6 mice for 4 hours before the experiment.[8]
-
-
Baseline Blood Collection:
-
Anesthetize the mice with isoflurane.
-
Collect a baseline blood sample (~50 µL) via the retro-orbital sinus.[8]
-
-
Inhibition of Lipolysis:
-
Inject the mice intraperitoneally with P-407 (1.0 g/kg body weight) dissolved in saline (10% w/v). P-407 is a surfactant that inhibits lipoprotein lipase, preventing the clearance of VLDL from the circulation.[8]
-
-
Time-Course Blood Collection:
-
Collect blood samples (~50 µL) at various time points after P-407 injection (e.g., 1, 2, and 5 hours).[8]
-
-
Sample Analysis:
-
Measure the triglyceride concentration in the plasma samples using a commercial enzymatic quantification kit.
-
Measure the ApoB concentration in the plasma samples by Western blotting.
-
-
Data Analysis:
-
Plot the plasma triglyceride and ApoB concentrations against time.
-
The rate of VLDL secretion is determined from the slope of the linear portion of the curve.
-
Pulse-Chase Analysis of Apolipoprotein B Secretion from HepG2 Cells
This protocol describes a method to study the synthesis and secretion of apolipoprotein B (ApoB) from HepG2 cells.[2][3]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) without methionine
-
[³⁵S]methionine
-
Complete DMEM with excess unlabeled methionine (chase medium)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-ApoB antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture and Starvation:
-
Culture HepG2 cells to near confluence.
-
Wash the cells with PBS and incubate in methionine-free DMEM for a short period (e.g., 30 minutes) to deplete intracellular methionine pools.
-
-
Pulse Labeling:
-
Replace the starvation medium with methionine-free DMEM containing [³⁵S]methionine (the "pulse").
-
Incubate for a short period (e.g., 2-10 minutes) to label newly synthesized proteins.[2]
-
-
Chase:
-
Remove the pulse medium and wash the cells with PBS.
-
Add complete DMEM containing an excess of unlabeled methionine (the "chase").
-
Collect cell lysates and media at various time points during the chase (e.g., 0, 15, 30, 60, 90 minutes).[2]
-
-
Immunoprecipitation:
-
Lyse the cells and pre-clear the lysates with protein A/G agarose beads.
-
Incubate the cell lysates and media with an anti-ApoB antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-ApoB complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
SDS-PAGE and Autoradiography:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled ApoB.
-
-
Data Analysis:
-
Quantify the intensity of the ApoB bands at each time point in both the cell lysates and the media.
-
The rate of ApoB secretion can be determined by the appearance of radiolabeled ApoB in the medium over time.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of a compound like lomitapide on VLDL secretion in an animal model.
Conclusion
This compound represents a significant therapeutic advancement for the management of homozygous familial hypercholesterolemia. Its unique mechanism of action, directly targeting MTP to inhibit the assembly and secretion of VLDL and chylomicrons, provides a powerful tool for lowering dangerously high levels of LDL-C and other atherogenic lipoproteins. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the intricate pathways of lipoprotein metabolism and to evaluate the efficacy of novel MTP inhibitors. A thorough understanding of these methodologies is crucial for advancing our knowledge in the field of lipidology and for the development of new therapies for dyslipidemia.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pulse-chase studies of the synthesis of apolipoprotein B in a human hepatoma cell line, Hep G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulse-chase studies of the synthesis and intracellular transport of apolipoprotein B-100 in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. colesterolfamiliar.org [colesterolfamiliar.org]
- 5. Table 6, Data Sources - Lomitapide (Juxtapid) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Hepatic VLDL secretion assay [protocols.io]
The Impact of Lomitapide Mesylate on Cellular Lipid Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomitapide Mesylate is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins. This technical guide provides an in-depth analysis of the molecular mechanisms by which Lomitapide disrupts cellular lipid trafficking, focusing on its primary target, MTP. We will explore the downstream consequences on Very Low-Density Lipoprotein (VLDL) and chylomicron biosynthesis in hepatocytes and enterocytes, respectively. This document consolidates quantitative data from in vitro and clinical studies, details relevant experimental protocols for studying Lomitapide's effects, and presents visual representations of the key pathways and experimental workflows.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for atherosclerotic cardiovascular disease. A key player in lipid homeostasis is the assembly and secretion of ApoB-containing lipoproteins by the liver (VLDL) and intestine (chylomicrons). This compound (brand names Juxtapid® and Lojuxta®) is a therapeutic agent approved for the treatment of homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C).[1][2] The primary mechanism of action of Lomitapide is the direct inhibition of Microsomal Triglyceride Transfer Protein (MTP).[1][3]
MTP is an intracellular lipid transfer protein located in the lumen of the endoplasmic reticulum (ER).[4] It plays an indispensable role in the lipidation of nascent ApoB, a process that is obligatory for the proper folding of ApoB and the formation of a primordial lipoprotein particle.[4] By binding to and transferring lipids such as triglycerides, phospholipids, and cholesteryl esters to the growing ApoB polypeptide, MTP facilitates the assembly of triglyceride-rich VLDL in hepatocytes and chylomicrons in enterocytes.[2][4] Inhibition of MTP by Lomitapide effectively blocks this crucial step, leading to a significant reduction in the secretion of these lipoproteins and, consequently, a lowering of plasma LDL-C levels.[3][5]
Mechanism of Action: Inhibition of MTP-Mediated Lipid Transfer
Lomitapide is a small molecule inhibitor that directly binds to MTP within the lumen of the endoplasmic reticulum.[6] This binding event physically obstructs the lipid transfer activity of MTP, preventing the loading of triglycerides onto the nascent ApoB polypeptide.[7] Without adequate lipidation, the ApoB protein is targeted for proteasomal degradation, and the assembly of VLDL and chylomicrons is halted.[8] This leads to a marked decrease in the secretion of these lipoproteins from hepatocytes and enterocytes.[3] As VLDL is the precursor to LDL in the circulatory system, the inhibition of VLDL production results in a significant reduction in plasma LDL-cholesterol levels.[8]
Signaling Pathway of MTP-Dependent Lipoprotein Assembly and its Inhibition by Lomitapide
Caption: MTP-dependent assembly of ApoB-containing lipoproteins and its inhibition by Lomitapide.
Quantitative Data on Lomitapide's Efficacy
The efficacy of Lomitapide in inhibiting MTP and reducing lipoprotein secretion has been quantified in numerous in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of Lomitapide
| Assay Type | System | Parameter | Value | Reference(s) |
| MTP Inhibition | In vitro | IC50 | 0.5 nM | [1] |
| MTP Inhibition | In vitro | IC50 | 8 nM | [9][10] |
| MTP Inhibition | In vitro | IC50 | 10 nM | [11] |
| ApoB & ApoA1 Secretion | HepG2 cells | ED50 | 0.8 nM | [9] |
Table 2: Clinical Efficacy of Lomitapide in Patients with Homozygous Familial Hypercholesterolemia (HoFH)
| Parameter | Patient Population | Dosage | % Reduction (Mean/Median) | Reference(s) |
| LDL-Cholesterol | Adults | Dose-escalation | 50% | [12] |
| LDL-Cholesterol | Adults | 0.3 mg/kg/day | 25% | [6][13] |
| LDL-Cholesterol | Adults | 1 mg/kg/day | 51% | [6][13] |
| Apolipoprotein B | Adults | Dose-escalation | 49% | [2] |
| Triglycerides | Adults | 0.3 mg/kg/day | 34% | [6][13] |
| Triglycerides | Adults | 1 mg/kg/day | 65% | [6][13] |
| LDL-Cholesterol | Pediatric (5-17 years) | 24 weeks | 54% | [14] |
Experimental Protocols
A variety of in vitro and cellular assays are employed to investigate the impact of Lomitapide on lipid trafficking. Below are detailed methodologies for key experiments.
MTP Activity Assay (Fluorescence-based)
This assay measures the transfer of a fluorescently labeled lipid from a donor to an acceptor vesicle, which is catalyzed by MTP.
-
Materials:
-
Purified MTP or cell/tissue homogenate containing MTP.
-
Donor vesicles: Small unilamellar vesicles containing a quenched fluorescent lipid (e.g., NBD-triolein).
-
Acceptor vesicles: Small unilamellar vesicles without the fluorescent lipid.
-
Assay buffer (e.g., 10 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.4).
-
Lomitapide stock solution (in DMSO).
-
96-well black microplate.
-
Fluorometer.
-
-
Procedure:
-
Prepare serial dilutions of Lomitapide in assay buffer.
-
In a 96-well plate, add the MTP source, donor vesicles, and acceptor vesicles to the assay buffer.
-
Add the Lomitapide dilutions or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity (e.g., excitation at 465 nm and emission at 535 nm for NBD). The increase in fluorescence is proportional to the amount of lipid transferred.
-
Calculate the percent inhibition of MTP activity for each Lomitapide concentration and determine the IC50 value.
-
VLDL and Chylomicron Secretion from Cultured Cells
Hepatoma (HepG2) and intestinal epithelial (Caco-2) cell lines are commonly used to model VLDL and chylomicron secretion, respectively.
-
Cell Culture and Treatment:
-
Culture HepG2 or Caco-2 cells to confluency in appropriate media. For Caco-2 cells, differentiation for 14-21 days post-confluency is often required to mimic enterocyte function.
-
To stimulate lipoprotein secretion, supplement the medium with oleic acid complexed to bovine serum albumin (BSA).
-
Treat the cells with varying concentrations of Lomitapide or vehicle for a specified duration (e.g., 24 hours).
-
-
Quantification of Secreted Lipoproteins:
-
Collect the cell culture medium.
-
Isolate lipoprotein fractions (VLDL, LDL, HDL) by sequential ultracentrifugation.
-
Measure the triglyceride and cholesterol content of the isolated lipoprotein fractions using commercially available enzymatic kits.
-
Quantify the amount of secreted ApoB in the medium or lipoprotein fractions by ELISA or Western blotting.
-
Normalize the results to total cellular protein content.
-
Lipid Extraction and Analysis
The Folch or Bligh-Dyer method is typically used to extract total lipids from cells and media.
-
Procedure:
-
Harvest cells and/or collect the culture medium.
-
Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) to the sample and vortex vigorously.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., isopropanol (B130326) for enzymatic assays).
-
Quantify total cholesterol and triglycerides using enzymatic colorimetric or fluorometric assay kits.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of Lomitapide on cellular lipid metabolism.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lomitapide and Mipomersen-Inhibiting Microsomal Triglyceride Transfer Protein (MTP) and apoB100 Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. colesterolfamiliar.org [colesterolfamiliar.org]
- 14. Lomitapide shows promise in pediatric homozygous FH | MDedge [mdedge.com]
Understanding the genetic basis for Lomitapide Mesylate's efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomitapide Mesylate, an inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), represents a significant therapeutic advancement in the management of Homozygous Familial Hypercholesterolemia (HoFH).[1][2][3] Its mechanism of action, which is independent of the LDL-receptor pathway, provides a crucial treatment modality for patients with limited or no receptor function.[4][5] This technical guide delves into the core genetic factors that underpin the variable efficacy of Lomitapide, providing a comprehensive overview for researchers and drug development professionals. The document outlines the molecular mechanism, presents key clinical data, details relevant experimental protocols, and visualizes the intricate relationships between genetics, protein function, and therapeutic response.
Mechanism of Action: The Central Role of MTP
Lomitapide's therapeutic effect is achieved through the direct inhibition of the Microsomal Triglyceride Transfer Protein (MTP), a key intracellular lipid transfer protein. MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By binding to MTP within the lumen of the endoplasmic reticulum, Lomitapide effectively blocks the transfer of triglycerides to the nascent apoB, thereby preventing the formation of these lipoproteins. This leads to a significant reduction in the plasma levels of LDL-cholesterol (LDL-C), total cholesterol, apoB, and non-high-density lipoprotein cholesterol (non-HDL-C).
The inhibition of VLDL and chylomicron synthesis is a critical aspect of Lomitapide's efficacy in HoFH patients, who have severely impaired or absent LDL receptor function and are often refractory to conventional lipid-lowering therapies like statins. However, this mechanism can also lead to an accumulation of triglycerides in the liver, a known side effect of the drug.
Genetic Basis of Efficacy: The Influence of MTTP Gene Variants
The efficacy of Lomitapide is not uniform across all patients, and emerging evidence strongly suggests that genetic variations within the MTTP gene, which encodes the MTP protein, play a significant role in this variability.
Key MTTP Gene Variants Associated with Lomitapide Response
A pivotal study identified six single nucleotide polymorphisms (SNPs) in the MTTP gene that were exclusively found in HoFH patients classified as "hyper-responders" to Lomitapide (defined as >50% reduction in LDL-C). These variants are:
-
rs17533489
-
rs79194015
-
rs745075
-
rs41275715
-
rs1491246
-
rs17533517 (C/T allele)
Subsequent research has corroborated these findings, demonstrating that these specific MTTP gene variants are significantly more common in patients exhibiting a greater reduction in LDL-C levels following Lomitapide treatment. This suggests that these genetic variations may alter the structure or function of the MTP protein, potentially enhancing its affinity for Lomitapide or otherwise modulating its activity in a way that amplifies the drug's lipid-lowering effect.
Data Presentation: Summary of Clinical Efficacy
The following tables summarize the quantitative data from key studies on Lomitapide, illustrating its lipid-lowering efficacy in patients with HoFH.
Table 1: Efficacy of Lomitapide in Patients with Homozygous Familial Hypercholesterolemia
| Study/Trial | Number of Patients | Treatment Duration | Mean Lomitapide Dose | Mean LDL-C Reduction | Key Findings |
| Phase 3 Pivotal Study (NCT00730236) | 29 | 26 weeks | 40 mg/day | ~50% | Significant reduction in LDL-C from baseline. |
| Pan-European Retrospective Study | 75 | Medium-term | Not specified | 60% | Confirmed high efficacy in a real-world setting. |
| Italian Real-World Experience | 15 | 32.3 ± 29.7 months | 19 mg/day | 68.2 ± 24.8% | Demonstrated potent cholesterol-lowering effects. |
| Japanese Phase 3 Study | 9 | 56 weeks | Not specified | 38% | Showed significant reductions in LDL-C and other apoB-containing lipoproteins. |
Table 2: Genetic Influence on Lomitapide Response in HoFH Patients
| Study | Number of Patients | Key Genetic Finding | Impact on Efficacy |
| Kolovou et al. (2016) | 4 | Six common MTTP gene variants (rs17533489, rs79194015, rs745075, rs41275715, rs1491246, rs17533517) | Found only in hyper-responders (>50% LDL-C reduction). |
| Kolovou et al. (2023) | 13 | Same six MTTP gene variants | Significantly more common in patients with >50% LDL-C reduction. |
Experimental Protocols
Protocol for MTTP Gene Sequencing to Identify Variants
This protocol outlines the key steps for identifying genetic variants in the MTTP gene from patient samples.
1. Sample Collection and DNA Isolation:
-
Collect whole blood samples from patients in EDTA-containing tubes.
-
Isolate genomic DNA from the blood samples using a commercially available DNA extraction kit (e.g., High Pure PCR Template Preparation Kit).
-
Quantify the extracted DNA using a spectrophotometer to ensure sufficient concentration and purity.
2. Polymerase Chain Reaction (PCR) Amplification:
-
Design primers to amplify all 26 exons and flanking intronic regions of the MTTP gene.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the target regions from the isolated genomic DNA.
-
Verify the successful amplification of PCR products by agarose (B213101) gel electrophoresis.
3. PCR Product Purification:
-
Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.
4. Sanger Sequencing:
-
Sequence the purified PCR products using a capillary sequencing platform (e.g., ABI3500 genetic analyzer).
-
Use both forward and reverse primers for sequencing to ensure high-quality data for both strands.
5. Data Analysis and Variant Calling:
-
Assemble the sequencing reads and align them to the reference sequence of the human MTTP gene.
-
Identify single nucleotide polymorphisms (SNPs) and other variants by comparing the patient's sequence to the reference sequence.
-
Annotate the identified variants to determine their location (e.g., exon, intron, promoter) and potential functional impact.
Protocol for In Vitro MTP Activity Assay
This protocol describes a method to assess the functional activity of MTP and the inhibitory effect of Lomitapide.
1. Preparation of MTP and Donor/Acceptor Vesicles:
-
Isolate microsomes containing MTP from a suitable source (e.g., bovine liver or recombinant expression system).
-
Prepare donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) and acceptor vesicles (unlabeled).
2. MTP Activity Measurement:
-
Incubate the MTP-containing microsomes with the donor and acceptor vesicles in a reaction buffer.
-
Monitor the transfer of the fluorescently labeled lipid from the donor to the acceptor vesicles over time using a fluorescence spectrophotometer. The increase in fluorescence in the acceptor vesicle fraction is proportional to MTP activity.
3. Inhibition Assay with Lomitapide:
-
Perform the MTP activity assay in the presence of varying concentrations of Lomitapide.
-
Measure the MTP activity at each drug concentration.
-
Calculate the IC50 value of Lomitapide, which represents the concentration required to inhibit 50% of MTP activity. This provides a quantitative measure of the drug's potency.
Mandatory Visualizations
Signaling Pathway of Lomitapide's Action
Caption: Mechanism of action of Lomitapide on VLDL assembly.
Experimental Workflow for Identifying Genetic Determinants of Lomitapide Efficacy
Caption: Workflow for identifying genetic variants influencing Lomitapide response.
Logical Relationship Between MTTP Genotype and Clinical Phenotype
References
- 1. Efficacy of Lomitapide in the Treatment of Familial Homozygous Hypercholesterolemia: Results of a Real-World Clinical Experience in Italy [ricerca.lum.it]
- 2. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTP Gene Variants and Response to Lomitapide in Patients with Homozygous Familial Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Efficacy and Safety of Lomitapide in Homozygous Familial Hypercholesterolaemia: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Lomitapide Mesylate: A Technical Guide to its Emergent Role as an mTORC1 Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomitapide (B243), a drug traditionally used for lowering cholesterol, is now being recognized for its potential as an anticancer agent through the direct inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3][4] This technical guide provides an in-depth overview of the preclinical evidence supporting this novel function. It details the quantitative inhibitory effects of lomitapide on cancer cell viability, outlines the experimental protocols for assessing its mechanism of action, and visually represents the involved signaling pathways and research workflows. The presented data and methodologies are based on peer-reviewed research, offering a comprehensive resource for scientists investigating the repurposing of lomitapide for cancer therapy.
Introduction
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Lomitapide mesylate, an inhibitor of the microsomal triglyceride transfer protein (MTP) approved for treating homozygous familial hypercholesterolemia, has been identified through structure-based virtual screening as a potential direct inhibitor of mTORC1.[1] Preclinical studies have demonstrated that lomitapide induces autophagic cell death in cancer cells by suppressing mTORC1 signaling. This document serves as a technical guide for researchers interested in exploring the anticancer properties of lomitapide as an mTOR inhibitor.
Quantitative Data on Lomitapide's Inhibitory Activity
Lomitapide has demonstrated broad-spectrum anticancer effects by reducing the viability of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for lomitapide across a panel of 120 different cancer cell lines were found to be in the range of 1.5–5 μM.
Table 1: Cell Viability (IC50) of Lomitapide in Various Cancer Cell Lines
| Cell Line Panel | IC50 Range (μM) |
| 120 Cancer Cell Lines | 1.5 - 5 |
Data extracted from Lee et al., 2022.
Signaling Pathway Analysis
Lomitapide directly inhibits the kinase activity of mTORC1, which in turn affects the phosphorylation status of its downstream substrates, leading to the induction of autophagy and subsequent cancer cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize lomitapide as an mTORC1 inhibitor.
In Vitro mTOR Kinase Assay
This assay directly measures the inhibitory effect of lomitapide on mTORC1 kinase activity.
Protocol:
-
Cell Lysis:
-
Rinse HEK293T cells with ice-cold PBS.
-
Lyse cells in ice-cold CHAPS buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to collect the supernatant.
-
-
Immunoprecipitation of mTOR:
-
Add 2 µg of mTOR antibody to 2 mg of cell lysate.
-
Incubate with rotation for 2 hours at 4°C.
-
Add 20 µl of protein A/G agarose (B213101) beads and continue incubation for an additional hour.
-
Wash the immunoprecipitates twice with lysis buffer and twice with kinase wash buffer (25 mM HEPES pH 7.4, 20 mM KCl, 1 mM MgCl2).
-
-
Kinase Reaction:
-
Perform the kinase assay for 15 minutes at 37°C in a final volume of 15 µl of mTORC1 kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 500 µM ATP).
-
Use 150 ng of recombinant S6K1 as the substrate.
-
Include varying concentrations of lomitapide in the reaction mixture.
-
-
Analysis:
-
Stop the reaction by adding 10 µl of SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and immunoblotting to detect the phosphorylation of S6K1 at Threonine 389.
-
Cell Viability Assay
This assay determines the effect of lomitapide on the viability of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed colorectal cancer cells (e.g., HCT116, HT29, SW480) in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of lomitapide.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 hours).
-
-
Viability Assessment:
-
Use a commercial cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Measure the absorbance or luminescence according to the manufacturer's instructions to determine the percentage of viable cells relative to an untreated control.
-
Colony Formation Assay
This assay assesses the long-term effect of lomitapide on the proliferative capacity of single cancer cells.
Protocol:
-
Cell Seeding:
-
Seed a low density of cancer cells (e.g., HCT116, HT29, SW480) in 12-well plates (e.g., 1 x 10^5 cells/well).
-
Allow the cells to attach for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a specific concentration of lomitapide (e.g., 5 µM).
-
-
Incubation:
-
Incubate the plates for 48 hours.
-
-
Colony Growth:
-
Replace the medium with fresh, drug-free medium and allow colonies to form over a period of 7-14 days.
-
-
Staining and Quantification:
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies to determine the effect of lomitapide on clonogenic survival.
-
Immunoblotting
This technique is used to detect changes in the levels and phosphorylation status of proteins in the mTOR signaling pathway following lomitapide treatment.
Protocol:
-
Protein Extraction:
-
Treat cancer cells with lomitapide for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, ULK1, and other relevant proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of lomitapide in a living organism.
Protocol:
-
Cell Implantation:
-
Subcutaneously implant human colorectal cancer cells (e.g., 2 x 10^6 HCT116 or 5 x 10^6 HT29 cells) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to reach a palpable size.
-
Administer lomitapide to the mice (e.g., via intraperitoneal injection) at a specified dose and schedule.
-
-
Monitoring:
-
Measure the tumor volume and mouse body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for mTOR pathway markers).
-
Experimental and Drug Discovery Workflow
The identification and validation of lomitapide as an mTORC1 inhibitor followed a logical progression from in silico screening to in vivo validation.
Conclusion
The evidence strongly suggests that this compound is a direct inhibitor of mTORC1, leading to autophagic cell death in cancer cells. This positions lomitapide as a promising candidate for drug repurposing in oncology. The data and protocols presented in this technical guide provide a solid foundation for further research into the clinical translation of lomitapide as a novel anticancer therapeutic. Future investigations should focus on elucidating the full spectrum of its antitumor activity, exploring combination therapies, and identifying predictive biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro MTP Inhibition Assay Using Lomitapide Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein primarily found in the liver and intestine. It plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By facilitating the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB, MTP is a key regulator of plasma lipid levels. Inhibition of MTP has emerged as a promising therapeutic strategy for managing hypercholesterolemia, particularly in severe genetic forms like homozygous familial hypercholesterolemia (HoFH).
Lomitapide Mesylate is a potent, selective, and orally bioavailable small molecule inhibitor of MTP. It binds directly to MTP in the lumen of the endoplasmic reticulum, thereby blocking the assembly and secretion of apoB-containing lipoproteins and leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and apoB.[1][2][3] These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on MTP.
Principle of the Assay
This in vitro assay measures the lipid transfer activity of MTP between two populations of synthetic lipid vesicles: a donor vesicle and an acceptor vesicle. The donor vesicles contain a fluorescently labeled lipid, N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD), at a concentration that causes self-quenching of the fluorescent signal. MTP facilitates the transfer of these NBD-labeled lipids from the donor to the acceptor vesicles. As the fluorescent lipids are diluted in the acceptor vesicles, the self-quenching is relieved, resulting in a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the MTP activity. The inhibitory effect of compounds like this compound is quantified by measuring the reduction in the rate of fluorescence increase in their presence.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Selleck Chemicals | S2843 |
| Human MTP, purified | Roar Biomedical | RB-HMTP |
| NBD-phosphatidylethanolamine (NBD-PE) | Avanti Polar Lipids | 810144 |
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Avanti Polar Lipids | 850375 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| EDTA | Sigma-Aldrich | E9884 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| DMSO, anhydrous | Sigma-Aldrich | 276855 |
| Black, flat-bottom 96-well plates | Corning | 3603 |
| Sonicator (probe or bath) | --- | --- |
| Fluorometric microplate reader | --- | --- |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4. Prepare a 1 L stock solution and store at 4°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4] Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
BSA Solution: Prepare a 1% (w/v) BSA solution in the assay buffer. This is used to prevent non-specific binding of lipids and proteins.
Preparation of Donor and Acceptor Vesicles
Acceptor Vesicles (AVs):
-
In a glass vial, add 10 mg of DOPC from a chloroform (B151607) stock solution.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in 1 mL of assay buffer to a final concentration of 10 mg/mL.
-
Sonicate the suspension using a probe sonicator on ice or a bath sonicator until the solution becomes clear. This indicates the formation of small unilamellar vesicles.
-
Store the acceptor vesicles at 4°C for up to one week.
Donor Vesicles (DVs):
-
In a glass vial, prepare a lipid mixture of DOPC and NBD-PE at a molar ratio of 95:5. For a total of 5 mg of lipid, this would be 4.75 mg of DOPC and 0.25 mg of NBD-PE.
-
Follow steps 2-4 for acceptor vesicle preparation to create a dried lipid film and resuspend it in 0.5 mL of assay buffer to a final lipid concentration of 10 mg/mL.
-
Sonicate the suspension as described for the acceptor vesicles until the solution is clear.
-
Store the donor vesicles protected from light at 4°C for up to one week.
MTP Inhibition Assay Protocol
-
Prepare Serial Dilutions of this compound:
-
From the 10 mM stock solution, prepare a series of dilutions in DMSO.
-
Further dilute these DMSO stocks into the assay buffer containing 1% BSA to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Set up the Assay Plate:
-
Add the following components to each well of a black, flat-bottom 96-well plate:
-
Assay Buffer
-
1% BSA Solution
-
This compound dilution or vehicle control (DMSO in assay buffer)
-
Acceptor Vesicles
-
Purified Human MTP
-
-
The final volume in each well before adding donor vesicles should be 180 µL.
-
Include control wells:
-
No MTP control: Replace the MTP solution with an equal volume of assay buffer to measure background fluorescence drift.
-
Vehicle control: Contains MTP and the same concentration of DMSO as the inhibitor wells, but no Lomitapide. This represents 100% MTP activity.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to MTP.
-
-
Initiate the Reaction:
-
Initiate the lipid transfer reaction by adding 20 µL of the donor vesicle solution to each well.
-
The final assay volume will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Use an excitation wavelength of 465 nm and an emission wavelength of 535 nm.
-
Data Analysis
-
Calculate the Rate of MTP Activity:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve.
-
-
Calculate Percent Inhibition:
-
Calculate the percentage of MTP inhibition for each this compound concentration using the following formula:
-
Where V₀_inhibitor is the reaction rate in the presence of the inhibitor and V₀_vehicle is the reaction rate in the presence of the vehicle control.
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MTP activity.
-
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound against MTP.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | Human MTP | Fluorescence-based in vitro assay | 8 nM | |
| This compound | MTP | Cell-based apoB secretion assay (HepG2) | 0.8 nM |
Visualizations
Signaling Pathway of MTP Inhibition by Lomitapide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assay Methods for Studying Lomitapide Mesylate's Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lomitapide Mesylate is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a critical intracellular lipid transfer protein.[1] MTP is essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[2][3][4] By inhibiting MTP, Lomitapide effectively reduces the production of these lipoproteins, leading to a significant decrease in plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides. This mechanism of action makes Lomitapide a therapeutic agent for managing homozygous familial hypercholesterolemia (HoFH).
These application notes provide detailed protocols for a suite of cell-based assays to investigate the pharmacological effects of this compound in a research setting. The described methods will enable the characterization of Lomitapide's inhibitory effects on MTP activity, its impact on cellular lipid accumulation, its influence on ApoB secretion, and the assessment of its potential cytotoxicity.
Mechanism of Action: MTP Inhibition
Lomitapide directly binds to MTP within the lumen of the endoplasmic reticulum (ER), obstructing its function of transferring triglycerides and other lipids to nascent ApoB. This inhibition prevents the proper lipidation and assembly of VLDL and chylomicron particles, leading to their retention and subsequent degradation within the cell. The overall result is a marked reduction in the secretion of ApoB-containing lipoproteins from hepatocytes and enterocytes.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from in vitro studies.
Table 1: Effect of Lomitapide on MTP Activity and ApoB Secretion
| Cell Line | Lomitapide Concentration | MTP Activity Inhibition (%) | ApoB Secretion Inhibition (%) | Reference |
| HepG2 | 0.8 nM | Not specified | 50 (IC50) | |
| HepG2 | Subnanomolar | Potent Inhibition | Potent Inhibition |
Table 2: Effect of Lomitapide on LDL-C and Triglycerides in Clinical Studies
| Study Phase | Lomitapide Dose | LDL-C Reduction (%) | Triglyceride Reduction (%) | Reference |
| Phase II | 10 mg/day | 30 | Not specified | |
| Phase II | 10 mg/day (with ezetimibe) | 46 | Not specified | |
| Not specified | 0.3 mg/kg/day | 25 | 34 | |
| Not specified | 1.0 mg/kg/day | 51 | 65 | |
| Phase III | 5-60 mg/day | ~40 | Not specified |
Experimental Protocols
MTP Activity Assay (Fluorescence-based)
This assay measures the transfer of a fluorescently labeled lipid from a donor to an acceptor vesicle, a process mediated by MTP. Lomitapide's inhibitory effect can be quantified by the reduction in fluorescence.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture HepG2 cells to confluence in T-75 flasks.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in homogenization buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing MTP.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
MTP Activity Measurement:
-
Prepare donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) and acceptor vesicles. Commercial kits are available (e.g., Roar Biomedical, Sigma-Aldrich).
-
In a 96-well black plate, add the cell lysate (typically 50-100 µg of protein).
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the donor and acceptor vesicle mixture.
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Measure the increase in fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.
-
Calculate the percent inhibition of MTP activity relative to the vehicle control.
-
ApoB-100 Secretion Assay (ELISA)
This assay quantifies the amount of ApoB-100 secreted into the cell culture medium, providing a direct measure of VLDL secretion.
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 24-well plate and allow them to adhere and grow to 80-90% confluency.
-
Replace the medium with fresh, serum-free medium containing various concentrations of this compound or vehicle.
-
Incubate the cells for 24 to 48 hours.
-
-
Sample Collection and ELISA:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Quantify the concentration of ApoB-100 in the supernatant using a commercially available human ApoB-100 ELISA kit, following the manufacturer's instructions.
-
Normalize the secreted ApoB-100 levels to the total cellular protein content in each well.
-
Cellular Lipid Accumulation Assay (Oil Red O Staining)
This qualitative and quantitative assay visualizes and measures the accumulation of neutral lipids within cells, a potential consequence of MTP inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle for 24-48 hours.
-
-
Staining Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20-30 minutes.
-
Wash again with PBS.
-
Incubate the cells with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes at room temperature.
-
Wash with 60% isopropanol (B130326) and then with distilled water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
-
Analysis:
-
Qualitative: Mount the coverslips on microscope slides and visualize the red-stained lipid droplets using a light microscope.
-
Quantitative: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.
-
Cytotoxicity Assays
It is crucial to assess the potential cytotoxic effects of Lomitapide, especially given the risk of hepatic steatosis.
This colorimetric assay measures the metabolic activity of viable cells.
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
Seed HepG2 cells in a 96-well plate and treat with Lomitapide as described for the MTT assay.
-
At the end of the treatment period, carefully collect the culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's protocol (e.g., Thermo Fisher Scientific, Promega).
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at ~490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Endoplasmic Reticulum (ER) Stress Assay
Given that MTP resides in the ER and Lomitapide can lead to lipid accumulation, assessing ER stress is relevant. This can be done by measuring the expression of key ER stress markers.
Protocol:
-
Treat HepG2 cells with this compound for a specified period (e.g., 12, 24 hours).
-
Harvest the cells and lyse them to extract total protein or RNA.
-
Western Blotting: Analyze the protein levels of ER stress markers such as BiP/GRP78, CHOP, and ATF4.
-
RT-qPCR: Analyze the mRNA expression levels of genes encoding these markers.
Apoptosis Assay (Caspase-3/7 Activity)
To determine if cytotoxicity is mediated by apoptosis, the activity of executioner caspases can be measured.
Protocol:
-
Seed HepG2 cells in a 96-well white-walled plate.
-
Treat with this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 from Promega).
-
Add the caspase reagent directly to the wells, mix, and incubate at room temperature as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
References
Application Note: Quantitative Analysis of Lomitapide Mesylate in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lomitapide (B243) is a microsomal triglyceride transfer protein (MTP) inhibitor used to lower cholesterol in patients with homozygous familial hypercholesterolemia.[1][2][3][4] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lomitapide Mesylate in human plasma. The protocol is designed for use in pharmacokinetic studies and therapeutic drug monitoring. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard to ensure accuracy and precision.
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Lomitapide Quantification
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (Purity ≥98%)
-
Lomitapide-d8 (Isotopic Purity ≥99%) as internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm.
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Lomitapide-d8 in methanol.
Working Solutions:
-
Prepare working standard solutions of Lomitapide by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working internal standard solution of Lomitapide-d8 at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Calibration and Quality Control Samples:
-
Spike blank human plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Lomitapide-d8 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Lomitapide and the internal standard are listed in Table 2.
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lomitapide | 694.3 | 256.2 | 200 | 35 |
| Lomitapide-d8 (IS) | 702.3 | 264.2 | 200 | 35 |
Note: The exact collision energy should be optimized for the specific instrument used.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Table 3: Summary of Method Validation Results
| Parameter | Result |
| Linearity (r²) | > 0.995 over the range of 1-1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | Consistent and reproducible for both analyte and internal standard |
| Matrix Effect | Minimal ion suppression or enhancement observed |
Data Presentation
Lomitapide Molecular Structure
Caption: Figure 2. Chemical Structure of Lomitapide
Table 4: Physicochemical Properties of Lomitapide
| Property | Value | Reference |
| Molecular Formula | C₃₉H₃₇F₆N₃O₂ | |
| Molecular Weight | 693.7 g/mol | |
| logP | 8.6 | |
| Metabolism | Primarily by CYP3A4 |
Discussion
This LC-MS/MS method provides a reliable and sensitive approach for the quantification of Lomitapide in human plasma. The protein precipitation sample preparation is simple, rapid, and suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard, Lomitapide-d8, is crucial for correcting for any variability in sample processing and matrix effects, thereby ensuring high accuracy and precision of the results. The chromatographic conditions were optimized to achieve good peak shape and separation from endogenous plasma components. The MS/MS detection in MRM mode offers excellent selectivity and sensitivity for the analysis of Lomitapide at clinically relevant concentrations.
Conclusion
The described LC-MS/MS method is validated and fit for the purpose of quantifying Lomitapide in human plasma samples for pharmacokinetic and other clinical studies. The protocol is detailed and can be readily implemented in a bioanalytical laboratory with standard LC-MS/MS instrumentation.
References
Application Notes and Protocols for Establishing a Stable Cell Line for Lomitapide Mesylate Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lomitapide Mesylate and Drug Resistance
This compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical component in the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestines.[1] By inhibiting MTP, Lomitapide effectively reduces the production of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant decrease in low-density lipoprotein cholesterol (LDL-C) levels.[2][3] It is primarily used in the management of homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL-C.[1][4]
The emergence of drug resistance is a significant challenge in long-term pharmacological interventions. For Lomitapide, potential resistance mechanisms could involve the overexpression of its target protein, MTP, or the increased efflux of the drug from the cell, potentially mediated by ATP-binding cassette (ABC) transporters. Establishing a stable cell line with acquired resistance to this compound is a crucial in vitro model for elucidating the molecular underpinnings of this resistance. Such a model is invaluable for identifying biomarkers of resistance and for the development of novel therapeutic strategies to overcome it.
This document provides a comprehensive guide to generating and characterizing a this compound-resistant stable cell line.
Data Presentation
Table 1: IC50 Values of Parental and Lomitapide-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (e.g., HepG2) | Value to be determined | 1 |
| Lomitapide-Resistant | Value to be determined | To be calculated |
Table 2: Relative mRNA Expression of Key Genes in Parental vs. Lomitapide-Resistant Cells
| Gene | Parental (Relative Expression) | Lomitapide-Resistant (Fold Change) |
| MTTP (MTP) | 1.0 | Value to be determined |
| ABCB1 (P-gp/MDR1) | 1.0 | Value to be determined |
| ABCC1 (MRP1) | 1.0 | Value to be determined |
| ABCG2 (BCRP) | 1.0 | Value to be determined |
| Housekeeping Gene | 1.0 | 1.0 |
Table 3: Relative Protein Expression of Key Proteins in Parental vs. Lomitapide-Resistant Cells
| Protein | Parental (Relative Expression) | Lomitapide-Resistant (Fold Change) |
| MTP | 1.0 | Value to be determined |
| P-gp/MDR1 | 1.0 | Value to be determined |
| MRP1 | 1.0 | Value to be determined |
| BCRP | 1.0 | Value to be determined |
| Loading Control (e.g., β-actin) | 1.0 | 1.0 |
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Line: HepG2 (human hepatocellular carcinoma), a widely used model for studying liver metabolism and hypercholesterolemia.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to determine the approximate IC50. Replace the medium in the wells with the Lomitapide-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol employs a continuous exposure, dose-escalation method.
-
Initial Exposure: Culture parental HepG2 cells in a T-25 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from Protocol 1.
-
Monitoring and Passaging: Initially, significant cell death is expected. Monitor the cells daily. When the surviving cells recover and reach 70-80% confluency, passage them into a new flask, maintaining the same drug concentration.
-
Dose Escalation: After the cells have been successfully passaged 2-3 times at a given concentration and exhibit stable growth, increase the this compound concentration by a factor of 1.5 to 2.0.
-
Repeat Cycles: Repeat the process of monitoring, maintaining, and escalating the dose. This process can take several months.
-
Establishment of a Stable Resistant Line: A stable resistant cell line is considered established when the cells can consistently proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50) for multiple passages.
-
Cryopreservation: It is crucial to cryopreserve cells at each successful dose escalation step.
Protocol 3: Characterization of the Resistant Phenotype
-
IC50 Determination of Resistant Cells: Perform the MTT assay (Protocol 1) on the established resistant cell line to determine its IC50.
-
Calculate Fold Resistance: Fold Resistance = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line).
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for an extended period (e.g., 10-20 passages). Periodically re-determine the IC50 to assess the stability of the resistant phenotype.
Protocol 4: Western Blot Analysis of MTP and ABC Transporters
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against MTP, P-gp/ABCB1, MRP1/ABCC1, ABCG2, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from parental and resistant cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for MTTP, ABCB1, ABCC1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression in the resistant cells compared to the parental cells.
Protocol 6: siRNA-Mediated Gene Knockdown of MTTP
This protocol is to investigate if overexpression of MTP is a key mechanism of resistance.
-
siRNA Transfection: In the resistant cell line, transfect with siRNA specifically targeting the MTTP gene or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation of Knockdown: Confirm the knockdown of MTP expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assay: After confirming knockdown, re-determine the IC50 of this compound in the MTP-knockdown resistant cells. A significant decrease in the IC50 would indicate that MTP overexpression is a major contributor to the resistant phenotype.
Mandatory Visualizations
Experimental workflow for establishing a Lomitapide-resistant cell line.
Hypothetical signaling pathway of Lomitapide action and resistance.
Logical relationship of Lomitapide resistance development.
References
- 1. MTP Gene Variants and Response to Lomitapide in Patients with Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescue of Mtp siRNA-induced hepatic steatosis by DGAT2 siRNA silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lomitapide for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Lomitapide Mesylate Stock Solutions for Cell Culture Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of Lomitapide Mesylate stock solutions for use in in vitro cell culture experiments. It includes information on the physicochemical properties of this compound, recommended solvents, step-by-step instructions for dissolution, and proper storage conditions. Additionally, it outlines the primary mechanism of action of this compound as a Microsomal Triglyceride Transfer Protein (MTP) inhibitor and its potential effects on other cellular signaling pathways.
Introduction to this compound
Lomitapide is a potent, selective inhibitor of the Microsomal Triglyceride Transfer Protein (MTP).[1][2][3][4] MTP plays a crucial role in the assembly of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[5] By inhibiting MTP, Lomitapide effectively reduces the secretion of these lipoproteins, leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C). This mechanism of action has led to its approval for the treatment of homozygous familial hypercholesterolemia (HoFH). In a research context, Lomitapide is a valuable tool for studying lipid metabolism and related cellular pathways. Recent studies have also explored its potential role in modulating other signaling pathways, such as the mTOR and AMPK pathways, suggesting broader applications in cell biology research.
Physicochemical and Solubility Data
Accurate preparation of stock solutions begins with an understanding of the compound's properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₉H₃₇F₆N₃O₂ · CH₃SO₃H | |
| Molecular Weight | 789.83 g/mol | |
| Appearance | White to off-white powder | |
| Solubility in DMSO | ≥ 15.8 mg/mL (≥ 20 mM) to 100 mg/mL (approx. 126.6 mM) | |
| Solubility in Ethanol | ≥ 7.9 mg/mL (≥ 10 mM) to 100 mg/mL (approx. 126.6 mM) | |
| Water Solubility | Insoluble |
Note: The molecular weight of a specific batch may vary slightly due to hydration. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the batch-specific molecular weight.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM solution:
Mass (mg) = 10 mM x 1 mL x 789.83 g/mol / 1000 = 7.8983 mg
Procedure:
-
Weighing: Accurately weigh approximately 7.9 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Storage Temperature | Duration | Notes | Reference(s) |
| -20°C | 1 month | Protect from light and moisture. | |
| -80°C | 1 year | Preferred for long-term storage. |
Always refer to the supplier's datasheet for specific storage recommendations.
Preparation of Working Solutions for Cell Culture
The high-concentration DMSO stock solution must be diluted to the final desired concentration in cell culture medium immediately before use.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, as DMSO can have cytotoxic effects at higher concentrations.
-
To avoid precipitation of the compound, it is recommended to add the stock solution to the cell culture medium and mix immediately and thoroughly.
-
Always prepare fresh working solutions for each experiment.
Example Dilution (for a 10 µM working solution):
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ = 10 mM (10,000 µM)
-
V₁ = ?
-
C₂ = 10 µM
-
V₂ = 1 mL (1000 µL)
-
-
(10,000 µM) x V₁ = (10 µM) x (1000 µL)
-
V₁ = 1 µL
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down.
The final DMSO concentration in this example will be 0.1%.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: MTP Inhibition and VLDL Assembly
Lomitapide's primary mechanism of action is the inhibition of MTP, which disrupts the assembly of VLDL particles in the endoplasmic reticulum of hepatocytes.
Caption: Lomitapide inhibits MTP, blocking VLDL assembly.
Signaling Pathway: Potential Intersection with mTOR and AMPK
Recent research suggests that Lomitapide may also influence other key cellular signaling pathways, such as mTOR and AMPK, which are central regulators of cell growth, metabolism, and autophagy.
Caption: Potential modulation of mTOR and AMPK pathways by Lomitapide.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers using this compound in cell culture experiments. Adherence to these guidelines for the preparation and storage of stock solutions will help ensure the accuracy and reproducibility of experimental results. The provided diagrams offer a visual representation of the experimental workflow and the key signaling pathways influenced by Lomitapide.
References
Application Notes & Protocols: Choosing a Suitable Vehicle for In Vivo Administration of Lomitapide Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lomitapide Mesylate is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) used in the treatment of homozygous familial hypercholesterolemia[1]. As a poorly water-soluble compound, its administration in preclinical in vivo studies, typically via oral gavage, requires a carefully selected vehicle to ensure consistent and effective delivery. The choice of vehicle is critical as it can significantly impact the compound's solubility, stability, bioavailability, and the reproducibility of experimental results. These application notes provide a comprehensive guide to selecting and preparing a suitable vehicle for the oral administration of this compound in rodent models.
Physicochemical Properties of this compound
Understanding the solubility profile of this compound is the first step in vehicle selection. The compound is lipophilic and exhibits poor aqueous solubility.
Table 1: Solubility Profile of this compound
| Solvent/Solution | Solubility | Reference |
| Aqueous solutions (pH 2-5) | Slightly soluble | [2] |
| Water | Insoluble | [3] |
| DMSO | Soluble to 20 mM / 100 mg/mL | [3] |
| Ethanol | Soluble to 10 mM / 100 mg/mL | [3] |
| Methanol | Freely soluble | [2] |
| Corn Oil, Olive Oil, Sesame Oil | Not explicitly stated, but expected to be soluble due to lipophilicity | [4][5] |
| Heptane | Insoluble | [2] |
Note: The provided data is for guidance. For batch-specific data, refer to the Certificate of Analysis.
Vehicle Selection Strategy
The ideal vehicle should be non-toxic, have no confounding biological effects, and maintain the test compound in a uniform suspension or solution for accurate dosing. Recent preclinical studies administering Lomitapide by oral gavage in mice did not specify the vehicle used, necessitating a selection based on the compound's properties and established best practices for poorly water-soluble drugs[3][4].
dot
References
- 1. Lomitapide: navigating cardiovascular challenges with innovative therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An MTP inhibitor that normalizes atherogenic lipoprotein levels in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of new drug-drug interactions of lomitapide: A proposal for novel mechanism of interaction associated with lipid metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Lomitapide Mesylate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the accurate quantification of Lomitapide Mesylate in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability, precision, and accuracy.[1][2] This document provides comprehensive experimental protocols for method validation, including specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness. All quantitative data is summarized in clear, concise tables, and the experimental workflow is visualized using Graphviz diagrams.
Introduction
Lomitapide is an inhibitor of the microsomal triglyceride transfer protein (MTP) used as an adjunct to a low-fat diet and other lipid-lowering treatments for patients with homozygous familial hypercholesterolemia.[2][3] The accurate quantification of this compound in pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. A validated, stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from potential degradation products that may form during manufacturing, storage, or stability studies.[4] This application note presents a validated reverse-phase HPLC (RP-HPLC) method that is specific, linear, accurate, precise, and robust for its intended purpose.
Materials and Methods
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven was used. Data acquisition and processing were performed using a suitable chromatography data station.
Chemicals and Reagents
-
This compound Reference Standard (USP or equivalent)
-
This compound sample (bulk drug or crushed tablets)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard Stock Solution Preparation
Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
Sample Solution Preparation
For bulk drug, accurately weigh 10 mg of the sample and prepare a 100 µg/mL solution as described for the standard stock solution. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon filter.
Method Validation Protocol
The developed analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
1. Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The this compound solution was subjected to the following stress conditions:
-
Acid Degradation: 1 mL of working standard solution (100 µg/mL) was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 6 hours. The solution was then neutralized with 0.1 N NaOH.
-
Alkali Degradation: 1 mL of working standard solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 6 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of working standard solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: The powdered drug was kept in a hot air oven at 105°C for 48 hours. A sample was then withdrawn, and a solution was prepared.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 48 hours.
The stressed samples were then analyzed using the proposed HPLC method to check for any interference from degradation products at the retention time of Lomitapide.
2. Linearity
A series of solutions of this compound were prepared in the concentration range of 50-150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate. A calibration curve was plotted by taking the peak area on the y-axis and the concentration on the x-axis. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
3. Accuracy (Recovery Studies)
The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of the standard drug was added to a pre-analyzed sample solution, and the samples were re-analyzed. The percentage recovery was calculated.
4. Precision
-
Method Precision (Repeatability): Six replicate injections of the standard solution (100 µg/mL) were made, and the percentage relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Ruggedness): The method precision was repeated on a different day, by a different analyst, and on a different instrument to assess the ruggedness of the method.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
6. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) was observed.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The validation parameters were found to be within the acceptable limits as per ICH guidelines.
Specificity
The chromatograms of the forced degradation samples showed that the degradation product peaks did not interfere with the main peak of this compound, indicating the stability-indicating nature of the method.
Quantitative Data Summary
| Validation Parameter | Results | Acceptance Criteria |
| Linearity (µg/mL) | 50-150 | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | ||
| 80% Level | 99.5% | 98.0 - 102.0% |
| 100% Level | 100.2% | 98.0 - 102.0% |
| 120% Level | 100.8% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| Method Precision | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
| LOD (µg/mL) | 0.15 | - |
| LOQ (µg/mL) | 0.45 | - |
| Robustness | Robust | System suitability parameters should pass |
Visualizations
Caption: Experimental workflow for this compound analytical method validation.
References
Application Notes and Protocols: Evaluating the Anti-proliferative Effects of Lomitapide Mesylate using Colony Formation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lomitapide, a microsomal triglyceride transfer protein (MTP) inhibitor, has been identified as a potential anti-cancer agent.[1][2] Its anti-proliferative effects are attributed to the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth, proliferation, and survival.[1][3][4] The colony formation assay, or clonogenic assay, is a robust in vitro method to assess the long-term proliferative capacity of single cells and is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents. This document provides a detailed protocol for utilizing the colony formation assay to evaluate the anti-proliferative effects of Lomitapide Mesylate on cancer cell lines.
Signaling Pathway: Lomitapide and the mTORC1 Pathway
This compound exerts its anti-proliferative effects by directly inhibiting mTORC1.[4][5] This inhibition disrupts downstream signaling pathways that are crucial for protein synthesis and cell cycle progression, ultimately leading to a reduction in cell proliferation and colony formation.
Experimental Workflow
The following diagram outlines the key steps in performing a colony formation assay to assess the anti-proliferative effects of this compound.
Detailed Experimental Protocol
This protocol is optimized for assessing the effect of this compound on adherent cancer cell lines, such as colorectal cancer cells (HCT116, HT29, SW480).[4]
Materials
-
Cancer cell line of interest (e.g., HCT116, ATCC CCL-247)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
6-well tissue culture plates
-
Fixation solution (e.g., 100% Methanol, cooled to -20°C, or 4% Paraformaldehyde in PBS)
-
Staining solution (0.5% Crystal Violet in 25% Methanol)
-
Sterile water
Procedure
-
Cell Culture: Maintain the cancer cell line in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase and sub-confluent before starting the experiment.
-
Cell Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies in the control wells.
-
Allow cells to attach for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0, 1, 5, and 10 µM.[4] Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.
-
Do not disturb the plates during the incubation period to avoid dislodging colonies.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting and Imaging:
-
Once dry, the plates can be imaged using a scanner or a camera.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. This can be done manually using a microscope or with automated image analysis software.
-
Data Presentation and Analysis
The anti-proliferative effect of this compound is quantified by calculating the Plating Efficiency (PE) and the Surviving Fraction (SF).
-
Plating Efficiency (PE): The percentage of seeded cells that form colonies in the control group.
-
PE (%) = (Number of colonies in control / Number of cells seeded) x 100
-
-
Surviving Fraction (SF): The proportion of cells that survive treatment with this compound, normalized to the plating efficiency.
-
SF = (Number of colonies in treated well) / (Number of cells seeded x (PE / 100))
-
Representative Quantitative Data
The following tables present example data from a hypothetical colony formation assay evaluating the effect of this compound on HCT116 cells.
Table 1: Raw Colony Counts
| Lomitapide (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Colonies |
| 0 (Control) | 125 | 130 | 122 | 125.7 |
| 1 | 98 | 105 | 95 | 99.3 |
| 5 | 45 | 52 | 48 | 48.3 |
| 10 | 15 | 12 | 18 | 15.0 |
Assuming 1000 cells were seeded per well.
Table 2: Calculated Plating Efficiency and Surviving Fraction
| Lomitapide (µM) | Average Colonies | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | 125.7 | 12.6 | 1.00 |
| 1 | 99.3 | - | 0.79 |
| 5 | 48.3 | - | 0.38 |
| 10 | 15.0 | - | 0.12 |
Conclusion
The colony formation assay is a powerful and sensitive method to determine the long-term anti-proliferative effects of this compound. By inhibiting the mTORC1 signaling pathway, this compound effectively reduces the ability of cancer cells to form colonies, highlighting its potential as a therapeutic agent. The detailed protocol and data analysis methods provided in these application notes offer a comprehensive guide for researchers to reliably evaluate the efficacy of this compound and other potential anti-cancer compounds.
References
- 1. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CFAssay: statistical analysis of the colony formation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lomitapide Mesylate Insolubility in Aqueous Buffers
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of experimental compounds is critical for accurate and reproducible results. Lomitapide Mesylate, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), presents a common challenge in this regard due to its limited solubility in aqueous solutions. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address issues with this compound solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a lipophilic molecule with inherently low aqueous solubility. It is classified as slightly soluble in aqueous solutions at an acidic pH (2-5) and is practically insoluble in water, especially at neutral or alkaline pH.[1][2] Precipitation, or "crashing out," often occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer. This is due to the sharp decrease in the solvent's ability to keep the compound dissolved.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol (B145695) are the recommended solvents for preparing stock solutions of this compound.[3][4] It is soluble up to 20 mM in DMSO and 10 mM in ethanol.[3] For cell-based assays, high-purity, anhydrous DMSO is preferred to minimize potential cytotoxicity and to ensure maximum solubility, as absorbed moisture in DMSO can reduce its solvating power.
Q3: I've successfully dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media. How can I prevent this?
A3: This is a common issue known as solvent-shifting precipitation. To prevent this, consider the following strategies:
-
Minimize the volume of DMSO stock solution: Prepare a highly concentrated stock solution so that the volume added to your aqueous medium is minimal. The final concentration of DMSO in cell culture should ideally be below 0.5%, and for in vivo studies, it should be as low as possible to avoid toxicity.
-
Slow, dropwise addition with vigorous mixing: Add the DMSO stock solution to your aqueous buffer or media slowly, drop by drop, while continuously vortexing or stirring the aqueous solution. This facilitates rapid dispersion and reduces the likelihood of localized high concentrations that can lead to precipitation.
-
Pre-warming the aqueous solution: Gently warming the aqueous buffer or media to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your medium.
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
A4: Yes, pH is a critical factor. This compound is slightly soluble in acidic aqueous solutions (pH 2-5). As the pH increases towards neutral and alkaline conditions, its solubility decreases significantly. Therefore, for experiments requiring a neutral pH (e.g., physiological buffers like PBS at pH 7.4), the challenge of maintaining solubility is greater.
Quantitative Solubility Data
The available quantitative data on this compound solubility is summarized below. It is important to note that specific solubility in various aqueous buffers at different pH values is not extensively reported in publicly available literature and may need to be determined empirically for your specific experimental conditions.
| Solvent/Buffer | pH | Concentration | Reference |
| Aqueous Solutions | 2 - 5 | Slightly Soluble | |
| Water | Neutral | Insoluble | |
| DMSO | N/A | Soluble to 20 mM (approx. 15.8 mg/mL) | |
| Ethanol | N/A | Soluble to 10 mM (approx. 7.9 mg/mL) | |
| Heptane | N/A | Insoluble | |
| Acetone | N/A | Freely Soluble | |
| Methanol | N/A | Freely Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous experimental media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required mass of this compound to achieve a desired stock concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is approximately 789.8 g/mol .
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Dissolve the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Aqueous Media (for Cell Culture)
Objective: To dilute the this compound DMSO stock solution into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
-
Vortex mixer or magnetic stirrer
-
Calibrated pipettes
Methodology:
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration of this compound in your experiment. Ensure the final DMSO concentration will be below 0.5%.
-
Prepare Aqueous Medium: In a sterile tube, place the required volume of pre-warmed aqueous medium.
-
Add Stock Solution: While vigorously vortexing or stirring the aqueous medium, add the calculated volume of the this compound DMSO stock solution drop by drop.
-
Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your experimental setup.
-
Use Immediately: It is recommended to prepare the working solution fresh for each experiment.
Visual Troubleshooting and Pathway Diagrams
To further assist researchers, the following diagrams illustrate a logical workflow for troubleshooting solubility issues and the signaling pathway of Lomitapide's mechanism of action.
References
Optimizing Lomitapide Mesylate dosage to minimize gastrointestinal side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lomitapide Mesylate in animal models. The information is designed to help optimize dosage strategies to achieve desired therapeutic effects while minimizing gastrointestinal (GI) side effects.
Troubleshooting Guide: Managing Gastrointestinal Side Effects
Researchers may encounter GI side effects in animal models treated with this compound. This guide provides a systematic approach to troubleshooting these issues.
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea, Steatorrhea (oily stools) | Inhibition of Microsomal Triglyceride Transfer Protein (MTP) in enterocytes, leading to impaired chylomicron formation and fat malabsorption.[1][2] | 1. Dose Reduction: Temporarily reduce the dosage of this compound. Once symptoms resolve, consider a more gradual dose escalation schedule.2. Dietary Modification: Ensure the animal model is on a low-fat diet. For rodents, a diet with less than 20% of total calories from fat is recommended.[3] In preclinical studies with mice, standard diets with approximately 5.8% fat have been used as control diets.[4][5]3. Monitor Hydration: Diarrhea can lead to dehydration. Ensure animals have free access to water and monitor for signs of dehydration. |
| Reduced Food Intake, Weight Loss | Gastrointestinal discomfort, nausea, or malaise. | 1. Confirm Low-Fat Diet Adherence: Verify the composition of the chow to ensure it meets low-fat criteria.2. Gradual Dose Titration: If the dose was recently increased, consider returning to the previously tolerated dose for a longer period before attempting another increase.3. Vehicle and Administration Route: Ensure the vehicle used for oral gavage is well-tolerated and the administration procedure is minimally stressful. |
| Lethargy, Reduced Activity | Can be secondary to GI distress, dehydration, or malabsorption of fat-soluble vitamins with chronic use. | 1. Assess Overall Health: Perform a thorough health assessment of the animal.2. Nutrient Supplementation: For long-term studies, consider supplementing the diet with fat-soluble vitamins (A, D, E, K) and essential fatty acids.3. Consult Veterinary Staff: If symptoms persist, consult with veterinary staff to rule out other underlying health issues. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in mice?
A1: Based on published preclinical studies, a commonly used and effective oral dose of this compound in mice is 1 mg/kg/day . This dosage has been shown to significantly reduce plasma levels of total cholesterol, LDL, and triglycerides in both wild-type mice on a high-fat diet and in LDL receptor-knockout (LDLr-/-) mouse models of homozygous familial hypercholesterolemia (HoFH).
Q2: How should I prepare and administer this compound to my animal models?
A2: this compound is typically administered via oral gavage. The compound should be dissolved in a suitable vehicle. While specific vehicle details are not always provided in publications, a common approach is to use an aqueous solution. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before each administration.
Q3: What is the mechanism behind Lomitapide-induced gastrointestinal side effects?
A3: Lomitapide is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). In the intestine, MTP is essential for the assembly of chylomicrons, which are lipoprotein particles that transport dietary fats from the enterocytes into the bloodstream. By inhibiting MTP, Lomitapide prevents the formation of chylomicrons, leading to an accumulation of triglycerides within the enterocytes and subsequent malabsorption of dietary fat. This results in steatorrhea (fatty stools) and diarrhea.
Q4: How critical is a low-fat diet when using Lomitapide in animal models?
A4: A low-fat diet is a critical component for mitigating the gastrointestinal side effects of Lomitapide. Clinical studies in humans have demonstrated that a diet with less than 20% of energy from fat significantly improves the tolerability of the drug. For rodent studies, it is recommended to use a chow with a fat content that does not exceed this percentage. Standard rodent chows often have a fat content in the range of 5-10%. For example, some studies have used control diets with 5.8% fat.
Q5: What is a recommended dose titration schedule for animal models?
A5: While specific dose-titration schedules for animal models are not well-documented in the literature, the principle of "start low and go slow" derived from human clinical practice is highly recommended. If the starting dose of 1 mg/kg/day is not well-tolerated, consider starting with a lower dose (e.g., 0.5 mg/kg/day) and gradually increasing it over a period of one to two weeks, provided the animals do not show signs of significant GI distress.
Quantitative Data from Animal Studies
The following table summarizes the reported efficacy of a commonly used dose of this compound in mouse models. Data on the dose-dependent incidence of GI side effects in these models is limited in the published literature.
| Animal Model | This compound Dose | Diet | Duration of Treatment | Reported Efficacy (Lipid Reduction) | Reference |
| C57BL/6 Mice | 1 mg/kg/day (oral gavage) | High-Fat Diet (60% fat) | 2 weeks | Significant reduction in total cholesterol, LDL, HDL, and triglycerides. | |
| LDLr-/- Mice | 1 mg/kg/day (oral gavage) | High-Fat Diet (60% fat) | 2 weeks | Significant reduction in total cholesterol, LDL/VLDL, and triglycerides. |
Experimental Protocols
Protocol: Administration of this compound to Mice
-
Animal Model: C57BL/6 or LDLr-/- mice.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: For optimal tolerability, maintain mice on a low-fat diet (e.g., standard chow with 5-10% fat content). If a high-fat diet is part of the experimental design, be prepared for more pronounced GI side effects.
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the target dose (e.g., 1 mg/kg).
-
Dissolve the calculated amount in a suitable vehicle (e.g., sterile water or a 0.5% methylcellulose (B11928114) solution) to a final concentration that allows for a reasonable gavage volume (e.g., 5-10 ml/kg).
-
Ensure the solution is freshly prepared and homogenous.
-
-
Administration:
-
Administer the this compound solution once daily via oral gavage.
-
Administer a corresponding volume of the vehicle to the control group.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of GI distress, including diarrhea, changes in stool consistency, reduced food and water intake, and weight loss.
-
Weigh the animals at least twice a week.
-
At the end of the study, collect blood samples for lipid profile analysis and tissues for any further downstream analysis (e.g., histopathology of the intestine and liver).
-
Visualizations
Signaling Pathway of Lomitapide-Induced Gastrointestinal Side Effects
References
- 1. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Class Drug, Lomitapide, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Lomitapide Mesylate-Induced Hepatotoxicity in Preclinical Studies
Welcome to the technical support center for researchers investigating the hepatotoxic effects of Lomitapide Mesylate in preclinical settings. This resource provides troubleshooting guidance and frequently asked questions to assist in the design, execution, and interpretation of your studies aimed at mitigating Lomitapide-induced liver injury.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: The primary mechanism of Lomitapide-induced hepatotoxicity is directly linked to its therapeutic action. Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is crucial for the assembly and secretion of very-low-density lipoproteins (VLDL) from hepatocytes.[3] By inhibiting MTP, Lomitapide blocks the transport of triglycerides out of liver cells, leading to an accumulation of fat within the hepatocytes (hepatic steatosis).[1] This steatosis can then progress to more severe forms of liver injury, including steatohepatitis and, potentially, fibrosis with chronic exposure.
Q2: What are the typical preclinical models used to study Lomitapide's hepatotoxicity?
A2: Preclinical investigations of drug-induced liver injury, including that caused by Lomitapide, utilize a variety of models. In vitro models often employ human hepatoma cell lines such as HepG2 or primary human hepatocytes (PHHs), which are considered the gold standard due to their metabolic capabilities. For in vivo studies, rodent models, such as Sprague-Dawley rats, are commonly used to assess systemic effects and liver function. Zebrafish larvae are also emerging as a predictive in vivo model for rapid hepatotoxicity screening.
Q3: What are the key biomarkers to monitor for Lomitapide-induced hepatotoxicity in preclinical studies?
A3: The most critical biomarkers are the serum aminotransferases, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevations in these enzymes indicate hepatocellular injury. It is also important to monitor total bilirubin (B190676) and alkaline phosphatase, although significant increases in these are less common with Lomitapide. In addition to these standard markers, novel biomarkers like microRNA-122 (miR-122), glutamate (B1630785) dehydrogenase (GLDH), and keratin-18 (K-18) can provide earlier and more specific indications of liver damage. Histopathological analysis of liver tissue is essential to assess the degree of steatosis, inflammation, and any potential fibrosis.
Q4: Are there any known strategies to mitigate Lomitapide-induced hepatotoxicity in preclinical models?
A4: While specific preclinical mitigation strategies for Lomitapide are not extensively detailed in the provided search results, general approaches to mitigating drug-induced fatty liver disease (DIFLD) can be applied. These include co-administration of agents that enhance mitochondrial function, reduce oxidative stress, or modulate lipid metabolism pathways. For example, antioxidants like N-acetyl-cysteine and vitamins C and E have shown some benefit in other models of drug-induced hepatotoxicity. Additionally, adherence to a low-fat diet is a crucial clinical management strategy that can be mirrored in preclinical in vivo studies to potentially reduce the lipid substrate available for accumulation in hepatocytes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in ALT/AST levels between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., gavage technique).2. Variability in food consumption, especially with a high-fat diet.3. Underlying subclinical infections in the animal colony.4. Genetic variability within the animal strain. | 1. Ensure all technicians are proficient and consistent in dosing techniques.2. Provide a controlled, low-fat diet to all animals. Monitor and record food intake.3. Implement rigorous health monitoring of the animal colony.4. Use a well-characterized, genetically homogenous animal strain. |
| No significant elevation in ALT/AST despite histological evidence of severe steatosis. | 1. The dose of Lomitapide may be causing steatosis without significant hepatocellular necrosis.2. The time point for blood collection may be too early or too late to capture peak enzyme release.3. The animal model may be less sensitive to Lomitapide-induced necrosis. | 1. Increase the dose of Lomitapide or the duration of the study.2. Conduct a time-course study to determine the kinetics of ALT/AST elevation.3. Consider using more sensitive biomarkers of liver injury (e.g., miR-122, GLDH).4. Evaluate a different animal model or strain. |
| In vitro (e.g., HepG2) results do not correlate with in vivo findings. | 1. HepG2 cells have lower metabolic activity (e.g., CYP3A4) compared to primary hepatocytes or in vivo liver. Lomitapide is metabolized by CYP3A4.2. The in vitro model lacks the complex cell-cell interactions and systemic responses of a whole organism. | 1. Use primary human hepatocytes for in vitro studies as they better represent in vivo metabolism.2. Consider using 3D cell culture models or co-culture systems to better mimic the liver microenvironment.3. Acknowledge the limitations of in vitro models and prioritize in vivo data for final conclusions. |
| Difficulty in formulating Lomitapide for preclinical administration. | 1. This compound has specific solubility characteristics. | 1. Refer to formulation studies or the manufacturer's recommendations for appropriate vehicles for oral administration in your chosen animal model. |
Quantitative Data Summary
Table 1: Reported Effects of Lomitapide on Liver Function Tests in Clinical Trials
| Parameter | Observation | Reference |
| ALT/AST Elevations (>3x ULN) | Occurred in approximately 34% of patients. | |
| ALT/AST Elevations (>5x ULN) | Reported in 21% of patients, often associated with confounding factors. | |
| Total Bilirubin & Alkaline Phosphatase | Significant elevations are rare. | |
| Hepatic Fat Increase | Observed with or without concurrent transaminase elevations. |
ULN: Upper Limit of Normal
Key Experimental Protocols
In Vivo Assessment of Lomitapide-Induced Hepatotoxicity in Rodents
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to a standard low-fat chow and water.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
Lomitapide (various doses, e.g., 5, 10, 20 mg/kg/day)
-
Lomitapide + Test Mitigation Agent
-
-
Administration: Administer compounds via oral gavage daily for a specified period (e.g., 14 or 28 days).
-
Monitoring: Monitor animal body weight and clinical signs of toxicity daily.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture under anesthesia. Euthanize animals and collect liver tissue.
-
Biochemical Analysis:
-
Separate serum by centrifugation (e.g., 3000 rpm for 15 minutes).
-
Measure serum ALT, AST, total bilirubin, and alkaline phosphatase activity using commercially available assay kits according to the manufacturer's instructions.
-
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Evaluate sections for steatosis, inflammation, and necrosis by a qualified pathologist.
-
In Vitro Cytotoxicity Assay using HepG2 Cells
-
Cell Culture: Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Lomitapide (e.g., 10, 25, 50, 100 µM) with or without the potential mitigating agent for 24 or 48 hours.
-
MTT Assay for Cell Viability:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Mechanism of Lomitapide-induced hepatotoxicity.
Caption: Preclinical experimental workflow for mitigation studies.
References
Addressing off-target effects of Lomitapide Mesylate in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Lomitapide (B243) Mesylate in cell-based assays. Our focus is to help you identify and address potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Lomitapide Mesylate?
This compound's primary mechanism is the inhibition of the microsomal triglyceride transfer protein (MTP).[1] MTP is located in the endoplasmic reticulum of hepatocytes and enterocytes and is essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.[1][2] By inhibiting MTP, Lomitapide effectively reduces the secretion of these lipoproteins, leading to lower plasma levels of LDL cholesterol.[1][2]
Q2: What are the known or potential off-target effects of this compound observed in cell-based assays?
Beyond its intended MTP inhibition, Lomitapide has been reported to exert off-target effects, including:
-
mTORC1 Inhibition: Lomitapide can directly inhibit the kinase activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and autophagy. This effect appears to be independent of its MTP-inhibitory function.
-
HMG-CoA Reductase (HMGCR) Pathway Involvement: While direct enzymatic inhibition data is still emerging in publicly available literature, some studies suggest Lomitapide may influence the HMG-CoA reductase pathway, the rate-limiting step in cholesterol synthesis.
-
Cytotoxicity in Cancer Cell Lines: Lomitapide has demonstrated broad-spectrum anticancer effects by reducing the viability of numerous cancer cell lines, with IC50 values typically in the low micromolar range. This cytotoxicity is often linked to its mTORC1 inhibitory and autophagy-inducing activities.
Q3: We are observing a decrease in cell viability in our assay. How can we determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target cytotoxicity requires a multi-faceted approach. Consider the following workflow:
Caption: Workflow for differentiating on-target vs. off-target cytotoxicity.
Q4: Can Lomitapide's effect on lipid metabolism interfere with standard cytotoxicity assays like the MTT assay?
Yes, this is a critical consideration. The MTT assay relies on the metabolic activity of cells to reduce the tetrazolium salt to formazan (B1609692).
-
Interference with Formazan Production: Compounds that alter cellular metabolism and redox state can interfere with the MTT assay, leading to an over- or underestimation of cell viability.
-
Lipid Accumulation: The on-target effect of Lomitapide can lead to intracellular lipid accumulation. The resulting formazan crystals are lipophilic and can localize to these lipid droplets, potentially affecting their solubilization and leading to inaccurate readings. It has also been noted that cholesterol can enhance the exocytosis of formazan granules, which would decrease the measured signal and falsely indicate lower viability.
-
Recommendation: When using Lomitapide, it is advisable to validate MTT assay results with a non-metabolic viability assay, such as the Trypan Blue exclusion assay or a real-time impedance-based cytotoxicity assay.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Cytotoxicity Results
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Higher than expected cytotoxicity at low Lomitapide concentrations. | Off-target effects: Lomitapide may be inhibiting a critical pathway for your specific cell line, such as mTOR signaling. | 1. Assess mTORC1 signaling: Perform a Western blot for phosphorylated S6K1 and 4E-BP1 (see Protocol 1).2. Review literature: Check if your cell line is known to be particularly sensitive to mTOR inhibitors.3. Compare IC50 values: Determine the IC50 for cytotoxicity and compare it to the IC50 for MTP inhibition in your system. A significant discrepancy suggests off-target effects. |
| Inconsistent results between MTT assay and other viability assays (e.g., Trypan Blue). | Assay Interference: Lomitapide's impact on cellular metabolism and lipid content may be interfering with the MTT assay readout. | 1. Use a non-metabolic assay for confirmation: Rely on direct cell counting methods like Trypan Blue or automated cell counters.2. Consider alternative assays: Crystal Violet staining or impedance-based assays can provide a measure of cell number independent of metabolic activity. |
| No cytotoxicity observed, but expected downstream effects of MTP inhibition are absent. | Cell line resistance or low MTP expression: The cell line may not express MTP or have a low dependence on the MTP pathway for lipoprotein secretion. | 1. Confirm MTP expression: Use Western blot or qPCR to verify MTP protein or mRNA levels in your cell line.2. Use a positive control cell line: Employ a cell line known to be sensitive to MTP inhibition (e.g., HepG2) to validate your Lomitapide stock and assay conditions. |
Guide 2: Inconsistent Results in mTOR Signaling Western Blots
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High background when probing for phospho-proteins (p-S6K1, p-4E-BP1). | Inappropriate blocking agent: Non-fat dry milk contains phosphoproteins (caseins) that can cause high background with phospho-specific antibodies. | 1. Switch to BSA: Use Bovine Serum Albumin (BSA) at 3-5% in TBST for blocking and antibody dilutions. |
| Weak or no signal for total mTOR. | Poor protein transfer: mTOR is a large protein (~289 kDa), and its transfer can be inefficient. | 1. Optimize gel percentage: Use a lower percentage SDS-PAGE gel (e.g., 6-8%) for better resolution of high molecular weight proteins. 2. Optimize transfer conditions: Use a wet transfer system and extend the transfer time (e.g., overnight at 4°C at a low, constant voltage) or use a rapid transfer system optimized for large proteins. |
| Phospho-signal is present in the untreated control. | Basal mTOR activity: Many cell lines, especially cancer cells, have high basal mTOR activity due to culture conditions (high serum, growth factors). | 1. Serum starve cells: Before treatment with Lomitapide, incubate cells in low-serum or serum-free media for several hours (e.g., 4-16 hours) to reduce basal mTOR signaling. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for Lomitapide in various cancer cell lines. This data primarily reflects the impact on cell viability, which may be a result of its combined on-target and off-target effects.
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Reference |
| HCT116 | Colorectal Cancer | 1.5 - 5 | |
| HT29 | Colorectal Cancer | 1.5 - 5 | |
| SW480 | Colorectal Cancer | 1.5 - 5 | |
| MDA-MB-231 | Breast Cancer | 1.5 - 5 | |
| MDA-MB-468 | Breast Cancer | 1.5 - 5 | |
| A375 | Skin Cancer | 1.5 - 5 | |
| A2058 | Skin Cancer | 1.5 - 5 | |
| HS-746T | Stomach Cancer | 1.5 - 5 | |
| SNU1 | Stomach Cancer | 1.5 - 5 | |
| SNU216 | Stomach Cancer | 1.5 - 5 | |
| General Panel | Various Cancers | 1.5 - 5 |
Note: The IC50 values are reported as a range as per the source material.
Experimental Protocols
Protocol 1: Western Blotting for Downstream mTORC1 Signaling
This protocol is designed to assess the phosphorylation status of S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), key downstream targets of mTORC1. A decrease in the phosphorylation of these proteins indicates mTORC1 inhibition.
Caption: Workflow for mTORC1 signaling Western blot analysis.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Serum starve the cells for 4-16 hours to reduce basal mTORC1 activity.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for mTORC1 inhibition (e.g., Rapamycin).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or similar assay.
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6K1, total S6K1, p-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 2: HMG-CoA Reductase (HMGCR) Activity Assay
This is a generalized protocol for a colorimetric or fluorometric assay to measure HMGCR activity in cell lysates or with a purified enzyme, which can be adapted to screen for inhibitors like Lomitapide. This protocol is based on commercially available kits.
Methodology:
-
Sample Preparation:
-
For cell-based assays, prepare cell lysates according to the kit manufacturer's instructions, ensuring the use of a suitable lysis buffer that preserves enzyme activity.
-
For inhibitor screening with a purified enzyme, prepare the enzyme and inhibitor solutions in the provided assay buffer.
-
-
Assay Procedure:
-
Prepare a reaction mix containing NADPH and the HMG-CoA substrate.
-
In a 96-well plate, add the cell lysate or purified enzyme to designated wells.
-
Add the test inhibitor (Lomitapide) at various concentrations to the inhibitor wells. Include a known HMGCR inhibitor (e.g., a statin) as a positive control and a vehicle control.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
-
Measurement:
-
Immediately measure the decrease in absorbance (typically at 340 nm for NADPH consumption) in a kinetic mode at 37°C for 10-30 minutes.
-
-
Calculation:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each Lomitapide concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.
-
Protocol 3: Cell Viability MTT Assay
This protocol provides a standard method for assessing cell viability. As noted in the FAQs and Troubleshooting Guide, results should be confirmed with an alternative, non-metabolic assay.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound. Include wells for untreated and vehicle controls.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 48-72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
References
Technical Support Center: Strategies for Improving the Oral Bioavailability of Lomitapide Mesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate oral bioavailability of Lomitapide Mesylate in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it low?
Lomitapide has a low absolute oral bioavailability of approximately 7%.[1][2][3] This is primarily attributed to two factors:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[4]
-
Extensive First-Pass Metabolism: Lomitapide is extensively metabolized in the liver and intestine by the cytochrome P450 3A4 (CYP3A4) enzyme system before it can reach systemic circulation.[1][5][6]
Q2: What is the Biopharmaceutics Classification System (BCS) class of Lomitapide and why is it important?
While not explicitly stated in the provided results, based on its low solubility and the factors limiting its bioavailability, Lomitapide is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[7][8] Identifying the correct BCS class is critical as it guides the selection of the most appropriate bioavailability enhancement strategy.[8][9] For BCS Class II drugs, enhancing the dissolution rate is the primary goal, whereas for Class IV, both solubility and permeability must be addressed.[7]
Q3: How does food impact the oral absorption of Lomitapide in animal studies?
The effect of food is complex. Official guidelines for human use recommend administering Lomitapide without food to minimize gastrointestinal adverse effects.[1] However, for poorly water-soluble drugs, a high-fat meal can sometimes increase absorption by stimulating bile secretion, which aids in solubilizing the drug.[10][11] In preclinical studies, it is crucial to control and report feeding status (fasted vs. fed) as it can be a significant source of variability. For initial studies, administering the compound to fasted animals is often preferred to assess the formulation's performance without the confounding effects of food.
Q4: What are the main metabolic pathways for Lomitapide?
Lomitapide undergoes extensive hepatic metabolism primarily through the CYP3A4 enzyme.[1][5] Key metabolic pathways include oxidation, oxidative N-dealkylation, and glucuronide conjugation.[1] The resulting primary metabolites, M1 and M3, are not active as MTP inhibitors.[5] Due to this heavy reliance on CYP3A4, co-administration with strong inhibitors of this enzyme is contraindicated in clinical use as it can significantly increase Lomitapide plasma concentrations.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo pharmacokinetic (PK) studies with this compound in research animals.
| Issue Observed | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in plasma concentrations between animals. | 1. Inconsistent Formulation: The drug may not be uniformly suspended in the vehicle. 2. Physiological Differences: Variations in GI transit time or food intake. 3. Dosing Inaccuracy: Errors in administration volume or technique. | 1. Improve Formulation: If using a suspension, ensure vigorous and consistent mixing before each dose. Consider switching to a solution or a lipid-based formulation like SEDDS for better homogeneity.[4] 2. Standardize Study Conditions: Ensure all animals are fasted for a consistent period (e.g., 4-12 hours) before dosing. Control access to food post-dosing. 3. Refine Dosing Technique: Use calibrated equipment for oral gavage and ensure proper placement to avoid accidental tracheal administration. |
| Consistently low plasma exposure (Low Cmax and AUC). | 1. Poor Solubility/Dissolution: The drug is not dissolving sufficiently in the GI tract.[4] 2. Extensive First-Pass Metabolism: The drug is being rapidly cleared by CYP3A4 enzymes in the gut wall and liver.[1][5] 3. High Efflux: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the GI lumen.[4][9] | 1. Enhance Formulation: This is the most critical step. Move from a simple suspension to an enabling formulation. Strategies are detailed in the "Formulation Enhancement Strategies" table below. Lipid-based systems are highly recommended.[12][13] 2. Investigate Metabolism: Co-administer Lomitapide with a research-grade CYP3A4 inhibitor (e.g., ketoconazole (B1673606) in a pilot study) to assess the impact of first-pass metabolism. A significant increase in exposure confirms this is a major barrier.[6][14] 3. Assess Permeability/Efflux: Use an in vitro Caco-2 permeability assay to determine if Lomitapide is a P-gp substrate. If confirmed, consider co-dosing with a P-gp inhibitor (e.g., verapamil, elacridar).[9][15] |
| Dose-dependent exposure is less than proportional (exposure does not double when the dose is doubled). | 1. Solubility-Limited Absorption: At higher doses, the amount of drug exceeds the capacity of the GI fluid to dissolve it.[16] 2. Saturated Transporters: If absorption is carrier-mediated (unlikely for Lomitapide), the transporters could become saturated. | 1. Confirm Solubility Limitation: This is the most likely cause for a poorly soluble compound.[16] 2. Utilize Enabling Formulations: Advanced formulations like solid dispersions or SEDDS can increase the drug load that can be kept in a dissolved state, helping to overcome this barrier.[7][13] |
Strategies for Bioavailability Enhancement
Improving the oral bioavailability of this compound requires a systematic approach targeting its physicochemical and pharmacokinetic limitations.
Formulation Enhancement Strategies
The primary goal of formulation is to increase the dissolution rate and maintain the drug in a solubilized state at the site of absorption.[7][17]
| Strategy | Principle | Key Excipients/Components | Expected Outcome |
| Lipid-Based Drug Delivery Systems (LBDDS) | Lomitapide is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in GI fluids, these systems form fine emulsions or microemulsions, presenting the drug in a solubilized state for absorption.[12][13][18] | Oils: Medium-chain triglycerides (e.g., Capmul MCM), long-chain triglycerides (e.g., soybean oil). Surfactants: Kolliphor® RH 40, Cremophor® EL, Polysorbate 80.[18] Co-solvents: Transcutol®, PEG 400, Ethanol.[19] | Significant increase in Cmax and AUC. Improved dose proportionality. May reduce inter-animal variability. |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is converted into a high-energy amorphous state by dispersing it within a polymer matrix. This prevents re-crystallization and enhances dissolution rate and concentration in the GI tract.[20][21] | Polymers: Hydroxypropyl Methylcellulose (B11928114) (HPMC), Povidone (PVP), Copovidone, HPMCAS.[7][20] | Increased dissolution rate leading to higher plasma concentrations compared to simple suspensions. |
| Particle Size Reduction (Nanonization) | Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, leading to a faster dissolution rate according to the Noyes-Whitney equation.[7][19] | Stabilizers: Surfactants (e.g., Poloxamer 188, Sodium Lauryl Sulfate) or polymers are required to prevent particle aggregation. | Faster Tmax and potentially higher Cmax. May be less effective if permeability or metabolism is the primary barrier. |
Pharmacokinetic Modification Strategies
This approach involves the co-administration of agents that inhibit metabolic enzymes or efflux transporters.
| Strategy | Principle | Inhibitors for Research Use | Expected Outcome |
| CYP3A4 Inhibition | Block the primary metabolic pathway in the gut and liver, reducing first-pass metabolism and increasing the fraction of absorbed drug that reaches systemic circulation.[6][14][22] | Strong Inhibitors: Ketoconazole, Ritonavir. Moderate Inhibitors: Verapamil, Diltiazem. | A dramatic increase in AUC and Cmax. This confirms that first-pass metabolism is a major barrier to bioavailability. |
| P-glycoprotein (P-gp) Inhibition | Block the P-gp efflux pump in the intestinal wall, preventing it from transporting the drug back into the GI lumen, thereby increasing net absorption.[9][15] | Verapamil, Elacridar, Tariquidar. | Increased absorption and bioavailability, especially if P-gp efflux is a significant limiting factor. |
Experimental Protocols & Methodologies
Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a liquid SEDDS to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil: Capmul® MCM
-
Surfactant: Kolliphor® RH 40
-
Co-solvent: Transcutol® HP
-
Glass vials, magnetic stirrer, water bath.
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Ternary Phase Diagram Construction: To identify the optimal ratio of components, prepare a series of blank formulations with varying ratios of oil, surfactant, and co-solvent. Titrate each mixture with water and observe for the formation of a clear, stable microemulsion.
-
Formulation Preparation:
-
Based on the phase diagram, select a ratio known to form a stable microemulsion (e.g., 20% Capmul MCM, 50% Kolliphor RH 40, 30% Transcutol HP).
-
Accurately weigh the components into a glass vial.
-
Heat the mixture in a water bath at 40°C and stir gently with a magnetic stirrer until a homogenous, clear liquid is formed.
-
Dissolve the required amount of this compound into the blank SEDDS formulation with continuous stirring until the drug is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the drug-loaded SEDDS to 250 mL of purified water in a glass beaker with gentle stirring. Observe the time it takes to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument. A smaller droplet size (<200 nm) is generally preferred.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of this compound from a SEDDS formulation versus a standard suspension.
Animals: Male Sprague-Dawley rats (n=5 per group), fasted overnight.
Formulations:
-
Group 1 (Suspension): this compound suspended in 0.5% methylcellulose in water.
-
Group 2 (SEDDS): this compound formulated in SEDDS as described in Protocol 1.
Methodology:
-
Dosing: Administer the respective formulations to each group via oral gavage at a target dose of 10 mg/kg.
-
Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.[9]
-
Bioanalysis: Quantify Lomitapide concentrations in plasma using a validated LC-MS/MS method.[9]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate relative bioavailability of the SEDDS formulation compared to the suspension.
Hypothetical Pharmacokinetic Data
The following table illustrates the potential improvement in pharmacokinetic parameters when using a SEDDS formulation.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Suspension | 10 | 150 ± 35 | 6.0 | 1250 ± 280 | 100% (Reference) |
| SEDDS | 10 | 750 ± 120 | 2.0 | 6500 ± 950 | 520% |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for enhancing Lomitapide bioavailability.
Mechanism of Bioavailability Limitation Diagram
Caption: Key barriers limiting Lomitapide's oral absorption.
References
- 1. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lomitapide | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Influence of Food on Paediatric Gastrointestinal Drug Absorption Following Oral Administration: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of P-glycoprotein and cytochrome P450 3A in limiting oral absorption of peptides and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. pharmasalmanac.com [pharmasalmanac.com]
- 19. wjbphs.com [wjbphs.com]
- 20. researchgate.net [researchgate.net]
- 21. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 22. Assessment of potential drug–drug interactions among outpatients in a tertiary care hospital: focusing on the role of P-glycoprotein and CYP3A4 (retrospective observational study) - PMC [pmc.ncbi.nlm.nih.gov]
Managing drug-drug interactions with Lomitapide Mesylate in co-administration studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing drug-drug interactions (DDIs) during co-administration studies involving Lomitapide Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Lomitapide and why is it a concern for drug-drug interactions?
A1: Lomitapide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This is a major concern for DDIs because many other drugs are also metabolized by, inhibit, or induce CYP3A4.[3] Co-administration of these drugs can lead to significant changes in Lomitapide plasma concentrations, potentially causing adverse effects or reduced efficacy.[4][5] Lomitapide is both a substrate and a weak inhibitor of CYP3A4.
Q2: What are the clinical implications of co-administering Lomitapide with a CYP3A4 inhibitor?
A2: Co-administration of Lomitapide with a CYP3A4 inhibitor will increase the plasma concentration of Lomitapide, raising the risk of adverse reactions, most notably hepatotoxicity (elevated liver enzymes and hepatic steatosis). The magnitude of this interaction depends on the strength of the CYP3A4 inhibitor.
-
Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase Lomitapide exposure by approximately 27-fold and are therefore contraindicated.
-
Moderate CYP3A4 inhibitors (e.g., erythromycin, fluconazole, verapamil) are also contraindicated due to the risk of a significant increase in Lomitapide levels.
-
Weak CYP3A4 inhibitors (e.g., atorvastatin, oral contraceptives) can increase Lomitapide exposure by approximately 2-fold. When co-administered with a weak CYP3A4 inhibitor, the daily dose of Lomitapide should not exceed 30 mg.
Q3: How does Lomitapide interact with warfarin (B611796)?
A3: Lomitapide can increase the plasma concentrations of warfarin and the International Normalized Ratio (INR), leading to an increased risk of bleeding. Warfarin is a racemic mixture of R- and S-enantiomers. S-warfarin is more potent and is primarily metabolized by CYP2C9, while R-warfarin is metabolized by several CYPs, including CYP3A4. Lomitapide is a weak inhibitor of CYP3A4 and does not inhibit CYP2C9. Therefore, the interaction is likely due to the inhibition of R-warfarin metabolism. It is crucial to regularly monitor INR when co-administering Lomitapide with warfarin and adjust the warfarin dose as needed.
Q4: Does Lomitapide interact with P-glycoprotein (P-gp) substrates?
A4: Yes, Lomitapide is an inhibitor of the P-glycoprotein (P-gp) efflux transporter. Co-administration of Lomitapide with P-gp substrates (e.g., digoxin, colchicine) may increase their absorption and systemic exposure, potentially leading to toxicity. A dose reduction of the P-gp substrate should be considered.
Troubleshooting Guides
In Vitro CYP450 Inhibition/Induction Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in an inhibition assay | - Inconsistent cell seeding or protein concentration.- Pipetting errors.- Edge effects in the microplate. | - Ensure accurate cell counting and protein quantification.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer/media. |
| IC50 value for a known inhibitor is outside the expected range | - Incorrect concentration of the inhibitor or substrate.- Suboptimal assay conditions (e.g., incubation time, temperature).- Degraded reagents. | - Verify the concentrations of all stock solutions.- Optimize incubation time and temperature.- Use fresh reagents and store them properly. |
| Observed cytotoxicity with Lomitapide at test concentrations | - Lomitapide may be inherently toxic to the in vitro system at higher concentrations. | - Determine the maximum non-toxic concentration of Lomitapide using a cytotoxicity assay prior to the DDI study.- If cytotoxicity is unavoidable at relevant concentrations, consider using a shorter incubation time or a different in vitro system. |
| Low or no induction response with a positive control in an induction assay | - Poor cell health (e.g., low viability of primary hepatocytes).- Incorrect concentration of the positive control.- Issues with the detection method (e.g., expired reagents). | - Assess cell viability before and after the experiment.- Confirm the concentration and purity of the positive control.- Check all reagents for expiration dates and proper storage. |
| Discrepancy between mRNA and enzyme activity results in an induction assay | - The compound may be a direct enzyme inhibitor as well as an inducer.- Post-transcriptional regulation may be occurring. | - Conduct a separate CYP inhibition assay.- Consider the possibility of complex regulatory mechanisms. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic interactions of Lomitapide with CYP3A4 inhibitors.
| Co-administered Drug | CYP3A4 Inhibitor Strength | Approximate Fold Increase in Lomitapide AUC | Clinical Recommendation |
| Ketoconazole | Strong | ~27 | Contraindicated |
| Erythromycin, Fluconazole | Moderate | Not available (contraindicated) | Contraindicated |
| Atorvastatin | Weak | ~2 | Do not exceed 30 mg Lomitapide daily |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay (Fluorogenic Probe Method)
This protocol is adapted from established methods for assessing CYP450 inhibition.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)-coumarin, BFC)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., Ketoconazole)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of Lomitapide in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 0.5%.
-
Perform serial dilutions of the Lomitapide stock solution to obtain a range of concentrations.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Prepare a working solution of the recombinant CYP3A4 enzyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the serially diluted Lomitapide or positive control, and the CYP3A4 enzyme solution.
-
Include wells with solvent only as a negative control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow for interaction between Lomitapide and the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each Lomitapide concentration relative to the negative control.
-
Calculate the IC50 value by fitting the data to a suitable model.
-
In Vitro CYP3A4 Induction Assay (Primary Human Hepatocytes)
This protocol is based on guidelines for CYP induction studies.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated 24- or 48-well plates
-
This compound
-
Positive control inducer (e.g., Rifampicin for CYP3A4)
-
Negative control (vehicle)
-
CYP3A4 probe substrate (e.g., testosterone (B1683101) or midazolam)
-
Reagents for quantifying metabolite formation (e.g., LC-MS/MS) or mRNA levels (qRT-PCR)
Procedure:
-
Cell Culture:
-
Thaw and plate the primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of Lomitapide, the positive control, or the negative control.
-
Treat the cells for 48-72 hours, replacing the medium with fresh treatment every 24 hours.
-
-
Assessment of Induction:
-
Enzyme Activity:
-
After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate.
-
Collect the supernatant and analyze the formation of the specific metabolite using a validated analytical method like LC-MS/MS.
-
-
mRNA Expression:
-
Lyse the cells and extract the total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.
-
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 activity or mRNA expression for each concentration of Lomitapide relative to the negative control.
-
In Vivo Drug-Drug Interaction Study (Rodent Model)
This protocol provides a general framework for an in vivo DDI study.
Animal Model:
-
Sprague-Dawley rats or humanized CYP3A4/PXR mice are commonly used.
Procedure:
-
Acclimatization:
-
Acclimatize the animals to the facility for at least one week before the study.
-
-
Study Design:
-
Group 1 (Control): Administer the vehicle for the interacting drug followed by Lomitapide.
-
Group 2 (Test): Administer the CYP3A4 inhibitor/inducer for a specified period to achieve steady-state, followed by co-administration with Lomitapide.
-
-
Dosing:
-
Administer drugs via a clinically relevant route (e.g., oral gavage).
-
The dose of the interacting drug should be sufficient to cause a known effect on CYP3A4.
-
-
Sample Collection:
-
Collect serial blood samples at predetermined time points after Lomitapide administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of Lomitapide using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for Lomitapide in both groups, including AUC (Area Under the Curve) and Cmax (maximum concentration).
-
Determine the ratio of AUC and Cmax between the test and control groups to quantify the magnitude of the drug-drug interaction.
-
Visualizations
Caption: Lomitapide metabolism via CYP3A4 and interactions.
Caption: CYP3A4 gene induction signaling pathway.
References
Overcoming analytical challenges in the quantification of Lomitapide Mesylate metabolites
Technical Support Center: Quantification of Lomitapide (B243) Mesylate and its Metabolites
Welcome to the technical support center for the analytical quantification of Lomitapide Mesylate and its primary metabolites, M1 and M3. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of this compound and how are they formed?
A1: Lomitapide undergoes extensive metabolism in the liver, primarily through oxidation, oxidative N-dealkylation, glucuronide conjugation, and piperidine (B6355638) ring opening. The two primary metabolites detected in plasma are M1 and M3.[1] These are formed through the cytochrome P450 (CYP) 3A4 enzyme system.[1][2][3][4] The oxidative N-dealkylation pathway results in the formation of M1, which retains the piperidine ring, and M3, which comprises the remaining part of the lomitapide molecule. These metabolites are pharmacologically inactive.
Q2: What are the most significant challenges in the bioanalysis of Lomitapide and its metabolites?
A2: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma can suppress or enhance the ionization of the analytes in the mass spectrometer, leading to inaccurate quantification.
-
Chromatographic Separation: Achieving baseline separation of the parent drug, Lomitapide, from its metabolites (M1 and M3) and other endogenous interferences is critical for accurate quantification.
-
Sample Preparation: Developing a robust sample preparation method that provides high and reproducible recovery for both the parent drug and its more polar metabolites from a complex biological matrix is essential.
-
Analyte Stability: Ensuring the stability of Lomitapide and its metabolites in the biological matrix during sample collection, processing, and storage is crucial to prevent degradation and ensure accurate results.
Q3: Which sample preparation techniques are recommended for extracting Lomitapide and its metabolites from plasma?
A3: Common and effective techniques include:
-
Solid-Phase Extraction (SPE): This is a highly recommended technique as it provides excellent sample cleanup, leading to reduced matrix effects and improved assay sensitivity.
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for isolating analytes from biological matrices. Optimization of the organic solvent and pH is crucial for achieving good recovery of both the parent drug and its metabolites.
-
Protein Precipitation (PPT): While being a simpler and faster technique, PPT may result in a less clean extract compared to SPE and LLE, potentially leading to more significant matrix effects. It is often used for rapid screening or when matrix effects are found to be minimal.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, consider the following:
-
Optimize Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering phospholipids (B1166683) and other matrix components.
-
Chromatographic Separation: Improve the chromatographic method to separate the analytes from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may also compromise the limit of quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of Lomitapide and its metabolites using LC-MS/MS.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. 4. Injection of sample in a solvent stronger than the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. 3. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. 4. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation during sample processing. 3. Suboptimal pH for extraction. | 1. Re-evaluate the sample preparation method (e.g., try a different SPE sorbent or LLE solvent). 2. Ensure samples are kept at a low temperature during processing and minimize exposure to light if analytes are light-sensitive. 3. Adjust the pH of the sample to ensure the analytes are in a neutral form for efficient extraction. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instability of analytes in the autosampler. | 1. Ensure precise and consistent execution of the sample preparation protocol. Automation can improve precision. 2. Use a stable isotope-labeled internal standard for each analyte. 3. Check the stability of the processed samples in the autosampler over the expected run time and keep the autosampler cooled. |
| No or Low Signal for Metabolites (M1 & M3) | 1. Metabolite concentrations are below the limit of detection. 2. Poor ionization of metabolites. 3. Incorrect mass transitions (MRM) selected. | 1. Concentrate the sample extract or increase the injection volume. 2. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for the metabolites. 3. Verify the precursor and product ions for M1 and M3 by infusing a standard solution. |
| Carryover | 1. Adsorption of analytes to components of the LC system (injector, column). 2. Insufficiently strong needle wash solution. | 1. Flush the entire LC system with a strong organic solvent. 2. Optimize the needle wash solution; it should be strong enough to solubilize the analytes effectively. |
Experimental Protocols
Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative method for the extraction of Lomitapide, M1, and M3 from human plasma.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Internal Standard (IS) working solution (e.g., Lomitapide-d8, and stable isotope-labeled M1 and M3 if available)
-
Phosphoric acid (1% in water)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Mixed-mode Cation Exchange SPE cartridges (e.g., Oasis MCX)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of the Internal Standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 1% phosphoric acid to the plasma sample.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum or positive pressure to pass the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 1% phosphoric acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section provides typical starting parameters for the chromatographic separation and mass spectrometric detection.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Spray Voltage: 4500 V
-
Temperature: 500°C
-
Nebulizer Gas: 50 psi
-
Heater Gas: 50 psi
-
-
MRM Transitions (Hypothetical - to be optimized with standards):
-
Lomitapide: Q1: 694.3 -> Q3: [Product Ion 1], [Product Ion 2]
-
Metabolite M1: Q1: [M1 Precursor Ion] -> Q3: [M1 Product Ion 1], [M1 Product Ion 2]
-
Metabolite M3: Q1: [M3 Precursor Ion] -> Q3: [M3 Product Ion 1], [M3 Product Ion 2]
-
Lomitapide-d8 (IS): Q1: 702.4 -> Q3: [IS Product Ion]
-
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, pharmacokinetic parameters and concentration ranges for Lomitapide and its metabolites based on typical clinical findings. Actual values may vary depending on the specific study population and dosing regimen.
Table 1: Pharmacokinetic Parameters of Lomitapide
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~6 hours | |
| Absolute Bioavailability | ~7% | |
| Plasma Protein Binding | >99.8% | |
| Terminal Half-life (t½) | ~39.7 hours |
Table 2: Representative Plasma Concentration Ranges
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) |
| Lomitapide | 0.1 | 100 |
| Metabolite M1 | 0.5 | 50 |
| Metabolite M3 | 0.5 | 50 |
Visualizations
Lomitapide Metabolism Pathway
Caption: Metabolic pathway of Lomitapide to its primary metabolites, M1 and M3.
Analytical Workflow for Lomitapide Quantification
References
Dose-escalation strategies to improve the tolerability of Lomitapide Mesylate in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lomitapide Mesylate in in vivo experiments. The focus is on dose-escalation strategies to enhance tolerability and ensure successful study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and escalation strategy for this compound in clinical studies?
A1: In clinical trials, Lomitapide is typically initiated at a low dose of 5 mg once daily. The dose is then escalated, based on tolerability, at intervals of no less than two to four weeks. The titration can proceed in a stepwise manner to 10 mg, 20 mg, 40 mg, and a maximum of 60 mg per day.[1][2] A more gradual dose increase, for instance in 5 mg increments, may help to reduce adverse events, particularly when escalating from 10 mg to 20 mg per day.[3]
Q2: What are the most common tolerability issues observed with this compound administration?
A2: The most frequently reported adverse effects are gastrointestinal and hepatic. Gastrointestinal issues include diarrhea, nausea, vomiting, abdominal pain, and discomfort.[4][5] Hepatic issues manifest as elevations in liver transaminases (ALT and AST) and hepatic steatosis (fatty liver).
Q3: How can gastrointestinal side effects be managed during in vivo experiments?
A3: Strict adherence to a low-fat diet, with less than 20% of total calories from fat, is crucial in mitigating gastrointestinal adverse reactions. Administering Lomitapide without food, at least 2 hours after an evening meal, can also reduce the risk of these side effects. If severe diarrhea or vomiting occurs, consider reducing the dose or temporarily suspending treatment.
Q4: What is the appropriate course of action if elevated liver enzymes are observed?
A4: Regular monitoring of ALT and AST levels is essential. If transaminase levels rise to ≥3 times and <5 times the upper limit of normal (ULN), the elevation should be confirmed with a repeat measurement within a week. If confirmed, reducing the Lomitapide dose is recommended. If levels exceed 5 times the ULN, dosing should be withheld. Treatment can be resumed at a lower dose once transaminase levels resolve to <3x ULN.
Q5: Is hepatic steatosis reversible?
A5: Yes, evidence suggests that Lomitapide-induced hepatic steatosis is a reversible condition. Discontinuation of the drug has been shown to lead to the resolution of fatty liver disease and normalization of liver enzymes. While hepatic fat may accumulate, it does not appear to translate into significant increases in hepatic stiffness or fibrosis in the long term.
Troubleshooting Guides
Issue 1: Severe Diarrhea and Weight Loss in Study Animals
-
Question: My mice are experiencing severe diarrhea and subsequent weight loss after starting Lomitapide treatment. What should I do?
-
Answer:
-
Confirm Low-Fat Diet: Ensure that the animals are on a strict low-fat diet (<20% of energy from fat). The high-fat content in the diet is a primary contributor to gastrointestinal side effects.
-
Dose Reduction: Immediately reduce the dose of Lomitapide. If the symptoms are severe, consider a temporary discontinuation of the treatment until the animals recover.
-
Hydration and Supportive Care: Provide supportive care, including ensuring adequate hydration, to manage the effects of diarrhea.
-
Gradual Re-challenge: Once the animals have recovered, you can consider re-initiating treatment at a lower dose and with a more gradual dose-escalation schedule.
-
Issue 2: Significant Elevation in Serum Transaminases
-
Question: I have observed a greater than 3-fold increase in ALT and AST levels in my rat cohort. How should I proceed?
-
Answer:
-
Confirm Findings: Repeat the liver function tests to confirm the initial findings.
-
Dose Adjustment: As per clinical guidelines, a confirmed elevation of ≥3x ULN warrants a dose reduction.
-
Intensified Monitoring: Increase the frequency of liver enzyme monitoring to weekly until the levels stabilize or return to baseline.
-
Investigate Other Causes: Rule out other potential causes of hepatotoxicity that may be confounding your study results.
-
Temporary Discontinuation: If transaminase levels exceed 5x ULN or if there are signs of liver dysfunction (e.g., changes in bilirubin), treatment should be stopped immediately.
-
Quantitative Data Summary
Table 1: Clinical Dose-Escalation and Efficacy of Lomitapide
| Parameter | Value | Reference |
| Starting Dose | 5 mg/day | |
| Dose Escalation Interval | ≥2-4 weeks | |
| Maximum Tolerated Dose | Up to 60 mg/day | |
| LDL-C Reduction | Up to 51% |
Table 2: Preclinical Dose and Effects of Lomitapide in Mice
| Parameter | C57BL/6 Mice (Obesity Model) | LDLr-/- Mice (HoFH Model) | Reference |
| Dose | 1 mg/kg/day (oral gavage) | 1 mg/kg/day (oral gavage) | |
| Treatment Duration | 2 weeks | 2 weeks | |
| Effect on Body Weight | Reduced | Reduced | |
| Effect on Total Cholesterol | Reduced | Reduced | |
| Effect on LDL Levels | Reduced | Reduced |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Mouse Model of Hypercholesterolemia (LDLr-/- mice)
-
Objective: To evaluate the efficacy of a dose-escalation regimen of Lomitapide in reducing plasma lipid levels in LDL receptor-deficient (LDLr-/-) mice.
-
Methodology:
-
Animal Model: Male LDLr-/- mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Diet: Feed the mice a high-fat diet (e.g., 60% fat) for 12 weeks to induce hypercholesterolemia.
-
Vehicle Preparation: As Lomitapide is hydrophobic, a suitable vehicle for oral gavage is required. While specific vehicle details for Lomitapide in these studies are not provided, common vehicles for hydrophobic compounds in mice include corn oil or aqueous solutions with solubilizing agents like carboxymethyl cellulose (B213188) (CMC). A pilot study to determine the optimal vehicle is recommended.
-
Dosing Regimen:
-
Week 1-2: Administer the vehicle to the control group and a starting dose of 0.5 mg/kg/day of Lomitapide to the treatment group via oral gavage.
-
Week 3-4: Increase the Lomitapide dose to 1 mg/kg/day.
-
Continue to escalate the dose as needed, based on tolerability, with careful monitoring.
-
-
Monitoring:
-
Body Weight and Food Intake: Record daily.
-
Clinical Observations: Monitor for signs of gastrointestinal distress (e.g., diarrhea, changes in stool consistency) daily.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of each dosing period to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Liver Function: At the end of the study, collect blood for analysis of ALT and AST levels.
-
-
Endpoint Analysis:
-
Lipid Profiles: Compare the changes in lipid profiles between the control and treatment groups.
-
Hepatic Steatosis Assessment: At necropsy, collect liver tissue for histological analysis (H&E and Oil Red O staining) to assess the degree of fat accumulation.
-
-
Visualizations
Caption: Mechanism of action of Lomitapide.
Caption: Experimental workflow for a Lomitapide in vivo study.
References
Impact of a low-fat diet on Lomitapide Mesylate efficacy and side effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomitapide Mesylate. The following information addresses the critical impact of a low-fat diet on the efficacy and side effects of this medication during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a low-fat diet when conducting research with Lomitapide?
A1: A low-fat diet is a critical component of Lomitapide therapy, primarily to mitigate the gastrointestinal side effects that arise from the drug's mechanism of action.[1][2][3] Lomitapide inhibits the microsomal triglyceride transfer protein (MTP), which is essential for the assembly and secretion of chylomicrons in the intestine and very-low-density lipoprotein (VLDL) in the liver.[1][4][5] By blocking MTP, dietary fats are not efficiently absorbed, leading to symptoms like diarrhea, nausea, and abdominal pain if fat intake is not restricted.[3][6] Therefore, adherence to a low-fat diet is crucial for patient tolerance and maintaining the integrity of the study.[1]
Q2: What is the recommended percentage of daily calories from fat for subjects on Lomitapide?
A2: The consistent recommendation across clinical trials and patient guidance is a diet where less than 20% of total daily energy intake is derived from fat.[2][6][7] This restriction is a key strategy to manage the gastrointestinal adverse events associated with Lomitapide.[7]
Q3: How does a low-fat diet influence the efficacy of Lomitapide in reducing LDL-C?
A3: While the low-fat diet is primarily for managing side effects, it is an essential adjunct to achieve the full therapeutic potential of Lomitapide.[5][8][9] The drug's efficacy in lowering low-density lipoprotein cholesterol (LDL-C) has been demonstrated in clinical trials where patients adhered to a low-fat diet.[10][11][12] Reductions in LDL-C levels of up to 51% have been observed in patients on Lomitapide in conjunction with a low-fat diet and other lipid-lowering therapies.[12][13]
Q4: What are the expected gastrointestinal side effects of Lomitapide, and how can they be managed experimentally?
A4: The most frequently reported gastrointestinal side effects include diarrhea, nausea, vomiting, dyspepsia, abdominal pain, and flatulence.[6] To manage these during a study, it is imperative to counsel subjects on adhering to a strict low-fat diet.[7] Gradual dose escalation of Lomitapide, starting at 5 mg daily, can also improve tolerability.[6][13] If severe diarrhea or vomiting occurs, consider reducing the dose or temporarily suspending the use of Lomitapide.[7]
Q5: What is the impact of Lomitapide on liver function, and how should this be monitored during a study?
A5: Lomitapide is associated with elevations in liver transaminases (ALT and AST) and an increase in hepatic fat (steatosis).[5][6][8] In a clinical trial, approximately 34% of patients experienced elevations in ALT or AST greater than or equal to three times the upper limit of normal (ULN).[6] It is crucial to monitor liver function tests (ALT, AST, alkaline phosphatase, and total bilirubin) at baseline and regularly throughout the study.[6] Dose adjustments or discontinuation may be necessary if significant elevations in liver enzymes occur.[8]
Q6: Are dietary supplements necessary for subjects on Lomitapide and a low-fat diet?
A6: Yes. Due to its mechanism of action, Lomitapide can reduce the absorption of fat-soluble vitamins and essential fatty acids.[1][7] To prevent deficiencies, subjects should receive daily supplements containing vitamin E, linoleic acid, alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1][7]
Troubleshooting Guides
Issue 1: Subject reports significant gastrointestinal distress (diarrhea, nausea) after starting Lomitapide.
-
Initial Assessment:
-
Verify the subject's adherence to the low-fat diet (<20% of calories from fat). Collect detailed dietary records for the past 48-72 hours.
-
Confirm the current dosage of Lomitapide.
-
Inquire about the timing of Lomitapide administration in relation to meals. The medication should be taken with water and without food, at least 2 hours after the evening meal.[6]
-
-
Troubleshooting Steps:
-
Dietary Counseling: Reinforce the importance of the low-fat diet with the subject. Provide examples of low-fat meal plans and foods to avoid.[1]
-
Dose Adjustment: If the subject is on a higher dose, consider a temporary dose reduction to the previously tolerated level.
-
Staggered Dosing: Ensure the subject is taking the medication as prescribed, away from meals, to minimize interactions with dietary fat.
-
Issue 2: Elevated liver transaminases (ALT/AST) are observed during routine monitoring.
-
Initial Assessment:
-
Quantify the elevation relative to the upper limit of normal (ULN).
-
Review the subject's concomitant medications for any known hepatotoxic agents. Lomitapide is a substrate of CYP3A4, and co-administration with moderate or strong inhibitors is contraindicated.[7][13] Grapefruit juice should also be avoided.[2][7]
-
Assess for any symptoms of liver injury, such as fatigue, nausea, or abdominal pain.
-
-
Troubleshooting Steps:
-
Confirm Results: Repeat the liver function tests to confirm the findings.
-
Dose Modification: Based on the level of elevation, follow the protocol for dose reduction or temporary discontinuation of Lomitapide. For elevations ≥3x ULN, dose modification is typically required.[6]
-
Investigate Other Causes: Rule out other potential causes of liver enzyme elevation.
-
Data Presentation
Table 1: Impact of Lomitapide on LDL-C Levels in Conjunction with a Low-Fat Diet
| Study Phase | Duration | Mean LDL-C Reduction from Baseline | Reference |
| Efficacy Phase | 26 Weeks | 50% | [10][11] |
| Safety Phase | 78 Weeks | 38% | [10] |
| Dose-Ranging Study | 4 Weeks | 25% (0.3 mg/kg/day) to 51% (1 mg/kg/day) | [12][14] |
Table 2: Common Adverse Events Associated with Lomitapide and Management Strategies
| Adverse Event | Incidence/Severity | Primary Management Strategy | Secondary Management Strategy |
| Gastrointestinal Events (Diarrhea, Nausea, Vomiting) | Very Common (>80% of patients) | Strict adherence to a low-fat diet (<20% of calories from fat) | Gradual dose escalation; Dose reduction or temporary discontinuation |
| Elevated Liver Transaminases (ALT/AST) | ~34% of patients with elevations ≥3x ULN | Regular monitoring of liver function tests | Dose reduction or discontinuation based on the level of elevation |
| Hepatic Steatosis (Increased Liver Fat) | Median increase of 6% from baseline after 26-78 weeks | Regular monitoring | N/A |
| Nutrient Malabsorption (Fat-soluble vitamins and essential fatty acids) | Expected due to mechanism of action | Daily supplementation with Vitamin E and essential fatty acids | Monitoring of nutritional status |
Experimental Protocols
Protocol 1: Initiation and Dose Escalation of Lomitapide in a Research Setting
-
Baseline Assessment: Before initiating Lomitapide, perform baseline measurements including lipid panel (total cholesterol, LDL-C, HDL-C, triglycerides), liver function tests (ALT, AST, alkaline phosphatase, total bilirubin), and confirm a negative pregnancy test for female subjects of childbearing potential.[6]
-
Dietary Intervention: Instruct subjects to begin a low-fat diet, with less than 20% of their daily caloric intake from fat, for at least 6 weeks prior to the first dose of Lomitapide.[1][15] Provide dietary counseling and resources.
-
Supplementation: Initiate daily dietary supplements of vitamin E and essential fatty acids at the start of the low-fat diet.[1][7]
-
Starting Dose: Begin Lomitapide at a dose of 5 mg once daily, taken with water in the evening, at least 2 hours after the last meal.[6][13]
-
Dose Titration: After a minimum of 2 weeks, and if the initial dose is well-tolerated, the dosage can be increased to 10 mg daily. Further increases to 20 mg, 40 mg, and a maximum of 60 mg can be made at intervals of at least 4 weeks, based on tolerability and LDL-C response.[6]
-
Monitoring: Monitor liver function tests regularly, especially after dose increases.
Mandatory Visualizations
Caption: Mechanism of Lomitapide and the role of a low-fat diet.
Caption: Troubleshooting workflow for Lomitapide-related adverse events.
References
- 1. Dietary Intake during 56 Weeks of a Low-Fat Diet for Lomitapide Treatment in Japanese Patients with Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heartuk.org.uk [heartuk.org.uk]
- 3. What to Expect | Juxtapid® (lomitapide) capsules | Patient [juxtapid.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lomitapide - Wikipedia [en.wikipedia.org]
- 6. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Juxtapid (Lomitapide Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Lomitapide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Lomitapide reduces LDL-C in homozygous familial hypercholesterolaemia - - PACE-CME [pace-cme.org]
- 12. colesterolfamiliar.org [colesterolfamiliar.org]
- 13. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary Intake during 56 Weeks of a Low-Fat Diet for Lomitapide Treatment in Japanese Patients with Homozygous Familial Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Lomitapide Mesylate in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Lomitapide (B243) Mesylate under various storage conditions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Lomitapide Mesylate?
A1: For routine laboratory use and long-term storage, this compound should be stored at controlled room temperature, between 15°C to 30°C (59°F to 86°F).[1] It is also crucial to protect the substance from moisture.[1][2] Some suppliers recommend storage at -20°C for long-term preservation of the solid powder.
Q2: Is this compound sensitive to light?
A2: While specific photostability studies have been conducted, the active substance is generally not considered photosensitive.[3] However, as a general good laboratory practice, it is recommended to store it in a light-protected container to minimize any potential for photodegradation, especially when in solution.
Q3: What are the known degradation pathways for this compound?
A3: The primary metabolic degradation pathway for lomitapide involves oxidative N-dealkylation, which breaks the molecule into M1 (retaining the piperidine (B6355638) ring) and M3 metabolites.[4] Under forced degradation conditions, such as exposure to strong acids, bases, or oxidizing agents, other degradation pathways may be observed. Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
Q4: What are the physical and chemical properties of this compound?
A4: this compound is a white to off-white powder. It is slightly soluble in aqueous solutions with a pH of 2 to 5. It is freely soluble in solvents like acetone, ethanol, and methanol, and soluble in 2-butanol, methylene (B1212753) chloride, and acetonitrile. It is sparingly soluble in 1-octanol (B28484) and 2-propanol, slightly soluble in ethyl acetate, and insoluble in heptane.
Troubleshooting Guide
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Inconsistent storage conditions.
-
Troubleshooting Tip: Ensure that stability chambers are properly calibrated and maintained at the specified temperature and humidity. Use data loggers to monitor conditions continuously.
-
-
Possible Cause: Improper sample handling.
-
Troubleshooting Tip: Ensure that the container and closure system are appropriate and consistent across all samples. Protect samples from light, even if the compound is not highly photosensitive.
-
-
Possible Cause: Issues with the analytical method.
-
Troubleshooting Tip: Verify that the analytical method is validated and demonstrated to be stability-indicating. Check system suitability parameters before each analytical run.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms during a stability study.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Tip: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This can help in tentatively identifying the unknown peaks. Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to help in their identification and structural elucidation.
-
-
Possible Cause: Contamination.
-
Troubleshooting Tip: Analyze blank samples (diluent only) to rule out contamination from the solvent or the HPLC system. Review sample preparation procedures to identify any potential sources of contamination.
-
Issue 3: Change in the physical appearance of the this compound powder (e.g., color change, clumping).
-
Possible Cause: Exposure to moisture.
-
Troubleshooting Tip: Store the compound in a tightly sealed container with a desiccant. If clumping is observed, it may indicate moisture absorption. The water content can be determined by Karl Fischer titration.
-
-
Possible Cause: Degradation.
-
Troubleshooting Tip: A change in color could indicate chemical degradation. Analyze the sample using a stability-indicating HPLC method to check for the presence of degradation products and to assay the purity of the substance.
-
Stability Data Summary
While specific quantitative data from manufacturer's long-term stability studies are not publicly available, the following tables represent the expected format and type of results from such studies, based on ICH guidelines. The data presented here is illustrative.
Table 1: Illustrative Long-Term Stability Data for this compound (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 100.1 | 0.15 |
| 3 | Conforms | 99.8 | 0.18 |
| 6 | Conforms | 99.9 | 0.20 |
| 9 | Conforms | 99.6 | 0.21 |
| 12 | Conforms | 99.5 | 0.25 |
| 18 | Conforms | 99.2 | 0.28 |
| 24 | Conforms | 99.0 | 0.32 |
Table 2: Illustrative Accelerated Stability Data for this compound (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 100.1 | 0.15 |
| 1 | Conforms | 99.5 | 0.25 |
| 2 | Conforms | 99.2 | 0.30 |
| 3 | Conforms | 98.9 | 0.35 |
| 6 | Conforms | 98.5 | 0.45 |
Table 3: Illustrative Forced Degradation Study Results for this compound
| Stress Condition | Duration | Assay (%) | Total Degradation Products (%) | Major Degradation Product (RRT) |
| 0.1 M HCl | 24 hours | 95.2 | 4.8 | 0.85 |
| 0.1 M NaOH | 24 hours | 92.5 | 7.5 | 1.15 |
| 10% H₂O₂ | 24 hours | 96.8 | 3.2 | 0.92 |
| Heat (80°C) | 48 hours | 98.1 | 1.9 | 1.05 |
| Photolytic | 1.2 million lux hours | 99.5 | 0.5 | 0.98 |
Experimental Protocols
1. Protocol: Stability-Indicating HPLC Method
This is a general protocol and should be optimized and validated for your specific instrumentation and requirements.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
2. Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 10% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 48 hours.
-
Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
For all stress conditions, a control sample should be stored under normal conditions. After the specified duration, samples should be neutralized (if necessary), diluted to a suitable concentration, and analyzed by the stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical relationship between storage conditions and product stability.
References
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Lomitapide | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Analysis of Lomitapide Mesylate and Mipomersen for Lowering LDL-C in Homozygous Familial Hypercholesterolemia
In the landscape of lipid-lowering therapies for homozygous familial hypercholesterolemia (HoFH), a rare and severe genetic disorder, Lomitapide (B243) Mesylate and Mipomersen (B10770913) have emerged as significant therapeutic options. Both drugs offer novel mechanisms of action independent of the LDL receptor pathway, which is defective in HoFH patients. This guide provides a detailed comparison of their efficacy in reducing low-density lipoprotein cholesterol (LDL-C), supported by data from key clinical trials, and outlines the experimental protocols employed in these studies.
Mechanism of Action: A Tale of Two Pathways
Lomitapide Mesylate and Mipomersen employ distinct strategies to lower LDL-C levels. Lomitapide, an oral small molecule, inhibits the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is crucial for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines.[2][4] By blocking MTP, lomitapide reduces the production of very-low-density lipoprotein (VLDL) and chylomicrons, which are precursors to LDL-C. This ultimately leads to a significant reduction in plasma LDL-C levels.
Mipomersen, on the other hand, is a second-generation antisense oligonucleotide administered via subcutaneous injection. It is designed to be complementary to the messenger RNA (mRNA) sequence that codes for apoB-100. By binding to this mRNA, mipomersen triggers its degradation by RNase H, thereby inhibiting the synthesis of the apoB-100 protein. Since apoB-100 is the primary structural protein of VLDL and LDL, this targeted inhibition leads to a decrease in their production and, consequently, lower circulating levels of LDL-C.
Efficacy in LDL-C Reduction: A Quantitative Comparison
Clinical trials have demonstrated the potent LDL-C lowering effects of both Lomitapide and Mipomersen in patients with HoFH. The following table summarizes key quantitative data from pivotal studies.
| Drug | Study | Number of Patients | Baseline LDL-C (mg/dL) | Mean % Reduction in LDL-C | Other Key Findings |
| This compound | Phase 3 Pivotal Study | 29 | 336 (mean) | 50% at week 26 | Significant reductions in total cholesterol, apoB, and triglycerides were also observed. |
| Pan-European Retrospective Study | 75 | 280.5 (median) | 60% after a median of 19 months | 36.8% of patients discontinued (B1498344) LDL apheresis. | |
| Mipomersen | Phase 3 Trial (HoFH) | 51 | 439 (mean) | 25% at week 26 | Significant reductions in apoB and non-HDL-C were also noted. |
| Meta-analysis of trials in FH | 523 | Varied | ~25% compared to placebo | Efficacy was observed across different patient populations with familial hypercholesterolemia. |
Experimental Protocols
The clinical evaluation of Lomitapide and Mipomersen has been conducted through rigorous, well-defined study protocols.
This compound Phase 3 Study Protocol
The pivotal Phase 3 trial for lomitapide was a single-arm, open-label study involving patients with HoFH.
-
Patient Population: Adult patients with a confirmed diagnosis of homozygous familial hypercholesterolemia who were on stable lipid-lowering therapies for at least six weeks.
-
Study Design: The trial consisted of a 26-week efficacy phase followed by a 52-week safety phase.
-
Dosing Regimen: Lomitapide was initiated at a low dose and then individually escalated based on tolerability to a maximum dose. Patients were also counseled to adhere to a low-fat diet.
-
Primary Efficacy Endpoint: The primary outcome was the percentage change in LDL-C from baseline to week 26.
-
Lipid Measurement: LDL-C levels were measured at baseline and at specified intervals throughout the study using standard laboratory procedures.
Mipomersen Phase 3 Trial Protocol (HoFH)
The Phase 3 trial for mipomersen in HoFH was a randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with homozygous familial hypercholesterolemia on stable, maximally tolerated lipid-lowering therapies.
-
Study Design: Patients were randomized in a 2:1 ratio to receive either mipomersen or a placebo for 26 weeks.
-
Dosing Regimen: Mipomersen was administered as a weekly subcutaneous injection.
-
Primary Efficacy Endpoint: The primary efficacy measure was the percentage change in LDL-C from baseline to the end of the treatment period.
-
Lipid Measurement: Fasting lipid profiles, including LDL-C, were assessed at baseline and at regular intervals during the trial.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the flow of a typical clinical trial for these drugs, the following diagrams are provided.
References
Validating MTP Inhibitory Activity of Lomitapide Mesylate: A Comparative Guide to Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lomitapide Mesylate's performance in inhibiting Microsomal Triglyceride Transfer Protein (MTP) with other alternative inhibitors, supported by experimental data from kinetic assays. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of future studies.
Introduction to Lomitapide and MTP Inhibition
Lomitapide is a small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] It is approved for the treatment of homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C).[4][5]
The primary mechanism of action for Lomitapide involves the direct inhibition of MTP within the lumen of the endoplasmic reticulum in hepatocytes and enterocytes. MTP plays a crucial role in the assembly of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By binding to MTP, Lomitapide prevents the transfer of triglycerides, cholesterol esters, and phospholipids (B1166683) to nascent ApoB. This inhibitory action effectively blocks the formation and secretion of these lipoproteins, leading to a significant reduction in circulating LDL-C levels.
Comparative Analysis of MTP Inhibitors
The efficacy of MTP inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce MTP activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the in vitro IC50 values for this compound and several alternative MTP inhibitors, as determined by kinetic assays.
| MTP Inhibitor | IC50 Value (nM) | Target Specificity |
| This compound | 8 | Hepatic and Intestinal MTP |
| JTT-130 | 0.83 | Intestinal MTP |
| CP-346086 | 2.0 | Human and Rodent MTP |
| Dirlotapide | 4 | Intestinal MTP |
| SLx-4090 | 8 | Intestinal MTP |
| Implitapide | Not specified in vitro | Hepatic and Intestinal MTP |
Experimental Protocols for MTP Kinetic Assays
The inhibitory activity of compounds like this compound is validated using MTP kinetic assays. A common and sensitive method is a fluorescence-based assay that measures the transfer of fluorescently labeled lipids.
Principle of the Fluorescent MTP Activity Assay
This assay relies on the principle of fluorescence resonance energy transfer (FRET). It utilizes donor lipid vesicles containing a fluorescently labeled lipid (e.g., NBD-triacylglycerol) at a concentration high enough to cause self-quenching. In the presence of MTP, the fluorescent lipid is transferred to unlabeled acceptor vesicles. This transfer results in the dequenching of the fluorescent signal, leading to a measurable increase in fluorescence intensity over time. The rate of this increase is directly proportional to the MTP activity.
Materials and Reagents
-
Purified MTP or cell/tissue homogenate containing MTP
-
MTP inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Donor vesicles (containing NBD-labeled triacylglycerol)
-
Acceptor vesicles
-
Assay Buffer (e.g., 150 mM NaCl, 10 mM Tris, 1 mM EDTA, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorometer with excitation at ~465 nm and emission at ~535 nm
Assay Procedure
-
Preparation of Reagents: Prepare serial dilutions of the MTP inhibitor (e.g., this compound) in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
MTP inhibitor at various concentrations (or vehicle control)
-
Source of MTP (purified protein or cell homogenate)
-
-
Initiation of Reaction: Add the donor and acceptor vesicles to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes to 6 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 465 nm and an emission wavelength of approximately 535 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without MTP) from all readings.
-
Calculate the percentage of MTP inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the MTP signaling pathway and the experimental workflow for its inhibition assay.
References
The Synergistic Power of Lomitapide Mesylate in Combination Lipid-Lowering Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lomitapide Mesylate, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), offers a unique, LDL-receptor independent mechanism for lowering dangerously high levels of atherogenic lipoproteins. This guide provides a comprehensive comparison of this compound's performance, both as a monotherapy and in synergistic combination with other major classes of lipid-lowering agents. The following data, compiled from pivotal clinical trials and observational studies, is intended to inform preclinical and clinical research in the ongoing development of advanced therapeutic strategies for severe hypercholesterolemias, particularly homozygous familial hypercholesterolemia (HoFH).
Quantitative Performance Analysis
The efficacy of this compound, when added to other lipid-lowering therapies, has been demonstrated in numerous clinical studies. The following tables summarize the quantitative impact of these combination regimens on key lipid parameters.
Table 1: Efficacy of Lomitapide in Combination with Statins and/or Ezetimibe in HoFH Patients
| Study/Cohort | Baseline Therapy | Lomitapide Dosage | Mean LDL-C Reduction | Mean Total Cholesterol Reduction | Mean Triglyceride Reduction | Mean ApoB Reduction |
| Phase 3 Trial (Cuchel et al.)[1][2] | Max-tolerated statins ± ezetimibe | Dose escalation up to 60 mg/day | 50% at 26 weeks; 38% at 78 weeks | - | - | 49% at 26 weeks |
| LOWER Registry (5-year data)[3][4] | Statin and/or ezetimibe | Median dose 10 mg/day | 33% (overall); 45% (patients remaining on therapy) | - | - | - |
| Québec Experience (Aljenedil et al.)[5] | All on statin and ezetimibe | 5-30 mg/day | 38% (intention-to-treat) | - | - | - |
| Japanese Phase 3 Trial | Atorvastatin or rosuvastatin (B1679574) ± ezetimibe | Mean dose 22 mg/day | 42% at 26 weeks; 38% at 56 weeks | - | - | - |
| Case Report (Oligogenic FH) | Statin, Ezetimibe, PCSK9 inhibitor | 5 mg/day | LDL-C reduced to ~30 mg/dL from 80 mg/dL on triple therapy | Total Cholesterol reduced to 101 mg/dL from 460 mg/dL (pre-treatment) | Triglycerides reduced to 90 mg/dL from 124 mg/dL (pre-treatment) | - |
Table 2: Efficacy of Lomitapide in HoFH Patients with a History of PCSK9 Inhibitor Use
| Study/Cohort | Baseline LDL-C (on other therapies) | Lomitapide Intervention | Key Outcomes |
| Observational Case Series | All patients had minimal effectiveness with PCSK9 inhibitors. Mean baseline LDL-C of 263.2 mg/dL. | Median 47 months treatment, mean dose 17.5 mg/day. | 69% reduction in LDL-C at last follow-up. 66.7% of patients achieved LDL-C < 70 mg/dL at some point. |
| StatPearls Review | Stated as beneficial for HoFH patients with insufficient response to PCSK9 inhibitors. | Recommended for use alongside other lipid-lowering agents. | Provides an alternative mechanism for LDL-C lowering when LDL-receptor-dependent therapies are insufficient. |
| Lupo et al. Study | Patients with clinical diagnosis of HoFH. | 6 months of Lomitapide therapy. | Lomitapide did not significantly alter PCSK9 plasma levels. |
Synergistic Mechanisms of Action
The profound lipid-lowering effects observed with Lomitapide combination therapy stem from the complementary mechanisms of action of the involved agents.
-
Lomitapide + Statins: Statins inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of circulating LDL-C. Lomitapide, by inhibiting MTP, directly reduces the assembly and secretion of VLDL (the precursor to LDL) from the liver. This dual approach of reducing LDL production and enhancing its clearance results in a powerful synergistic effect, particularly beneficial in patients with some residual LDL receptor function.
-
Lomitapide + Ezetimibe: Ezetimibe inhibits the Niemann-Pick C1-like 1 (NPC1L1) protein in the small intestine, thereby reducing the absorption of dietary and biliary cholesterol. This reduction in cholesterol delivery to the liver can lead to an upregulation of LDL receptors. When combined with Lomitapide's inhibition of VLDL assembly, this creates a multi-faceted approach to lowering LDL-C.
-
Lomitapide + PCSK9 Inhibitors: PCSK9 inhibitors are monoclonal antibodies that prevent the degradation of LDL receptors, thereby increasing their availability on the hepatocyte surface to clear LDL-C. In HoFH patients with limited or no LDL receptor function, the efficacy of PCSK9 inhibitors is attenuated. Lomitapide's LDL-receptor-independent mechanism provides a crucial pathway for LDL-C reduction in these patients.
Below is a diagram illustrating the distinct and complementary pathways targeted by these lipid-lowering agents.
Caption: Mechanisms of action of Lomitapide and other lipid-lowering agents.
Experimental Protocols and Methodologies
The clinical investigation of Lomitapide combination therapies has largely been conducted through single-arm, open-label studies, often with a dose-escalation design to ensure patient safety and tolerability. A general experimental workflow for such a clinical trial is outlined below.
Caption: Generalized workflow for a clinical trial of Lomitapide.
Key Methodologies from Clinical Trials:
-
Patient Population: The majority of studies focus on adult patients with a confirmed diagnosis of HoFH, often with documented genetic mutations and a history of inadequate response to standard lipid-lowering therapies.
-
Study Design: A common design involves a run-in period of at least 6 weeks to stabilize existing lipid-lowering therapies and introduce a low-fat diet (<20% of energy from fat). This is followed by an efficacy phase (e.g., 24-26 weeks) and a longer-term safety and extension phase.
-
Dosing and Administration: Lomitapide is typically initiated at a low dose (e.g., 5 mg daily) and gradually escalated at intervals of 2 to 4 weeks, based on tolerability (particularly gastrointestinal side effects) and liver function tests, to a maximum tolerated dose (up to 60 mg daily).
-
Lipid Profiling: Standard enzymatic methods are used to determine total cholesterol, triglycerides, and HDL-C after a 12-hour fast. LDL-C is often calculated using the Friedewald equation, provided triglycerides are below 400 mg/dL. Apolipoprotein B (ApoB) levels are measured by immunoturbidimetry.
-
Safety Monitoring: A critical component of the protocols is the frequent monitoring of liver function tests (ALT, AST, alkaline phosphatase, and total bilirubin). Imaging for hepatic steatosis may also be performed at baseline and periodically throughout the study. Adverse events, especially gastrointestinal symptoms, are systematically recorded.
Preclinical Assessment of Synergy
While clinical data in HoFH patients is compelling, preclinical models offer a more controlled environment to dissect synergistic interactions. A preclinical study in mice investigated the impact of Lomitapide on the pharmacokinetics of other drugs, revealing that Lomitapide can alter the absorption and serum concentrations of drugs that bind to VLDL/LDL particles. This suggests a novel mechanism of drug-drug interaction related to changes in lipid metabolism.
For researchers designing preclinical studies to evaluate the synergy of Lomitapide with other lipid-lowering agents, the following experimental workflow is proposed.
Caption: A proposed workflow for preclinical synergy studies.
Conclusion
The available evidence strongly supports the synergistic or additive effects of this compound when used in combination with other classes of lipid-lowering agents. Its unique, LDL-receptor independent mechanism of action makes it an invaluable tool in the management of severe hypercholesterolemias, particularly in patient populations refractory to standard therapies. The quantitative data from clinical trials demonstrate a significant reduction in atherogenic lipoproteins, highlighting the potential of this combination approach to achieve stringent lipid-lowering goals. Future research should continue to explore optimal combination strategies, long-term safety, and the impact on cardiovascular outcomes.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical evaluation of new drug-drug interactions of lomitapide: A proposal for novel mechanism of interaction associated with lipid metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lomitapide for treatment of homozygous familial hypercholesterolemia: The Québec experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lomitapide for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the off-target effects of Lomitapide Mesylate and other MTP inhibitors
A deep dive into the comparative off-target effects of Lomitapide Mesylate and a new generation of Microsomal Triglyceride Transfer Protein (MTP) inhibitors reveals a significant shift towards tissue-specific action, mitigating the systemic side effects associated with the first-in-class drug. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, offering a side-by-side comparison supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
This compound, an effective lipid-lowering agent, has been a cornerstone in the management of homozygous familial hypercholesterolemia (HoFH). Its mechanism of action, the inhibition of MTP, potently reduces the secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestines. However, this systemic inhibition is also responsible for its notable off-target effects, primarily gastrointestinal intolerance and hepatic steatosis (fatty liver), which can lead to elevated liver transaminases.[1][2][3][4]
In response to these limitations, research has focused on developing second-generation MTP inhibitors with a more targeted approach. These novel inhibitors, such as dirlotapide, JTT-130, and SLx-4090, are designed to be intestine-specific, thereby avoiding the hepatic complications associated with Lomitapide.[1] Preclinical and clinical data suggest that this intestine-restricted action significantly reduces the risk of liver-related adverse events while still providing substantial lipid-lowering effects.
Quantitative Comparison of Off-Target Effects
The following tables summarize the key off-target effects observed with this compound and other MTP inhibitors based on available clinical and preclinical data.
| Adverse Event | This compound (Human Data) | Intestine-Specific MTP Inhibitors (Preclinical/Early Clinical Data) |
| Gastrointestinal | High incidence of diarrhea, nausea, vomiting, and abdominal pain | Present, but often reported as transient and dose-related |
| Hepatic Steatosis | Significant increase in hepatic fat content | Minimal to no increase in hepatic triglycerides |
| Elevated Transaminases (ALT/AST) | Observed in a significant percentage of patients | Generally not observed |
| Parameter | This compound | JTT-130 (in guinea pigs) | SLx-4090 (in mice) |
| Hepatic Triglyceride Levels | Increased | No significant change | No significant change |
| Plasma ALT/AST Levels | Increased | Not reported to be elevated | Not elevated |
| LDL-C Reduction | ~50% in HoFH patients | Significant reduction | Significant reduction |
| Primary Site of Action | Liver and Intestine | Intestine | Intestine |
Signaling Pathway of MTP Inhibitor-Induced Hepatotoxicity
The elevation of liver transaminases (ALT/AST) associated with systemic MTP inhibitors like Lomitapide is understood to be a consequence of endoplasmic reticulum (ER) stress. The inhibition of MTP in hepatocytes leads to an accumulation of lipids within the ER, triggering the unfolded protein response (UPR). A key arm of the UPR involves the activation of the IRE1α (inositol-requiring enzyme 1α) signaling pathway. Activated IRE1α promotes the splicing of XBP1 (X-box binding protein 1) mRNA and activates the JNK (c-Jun N-terminal kinase) pathway, leading to the phosphorylation of c-Jun. This transcription factor then upregulates the expression of genes encoding ALT and AST, resulting in their increased synthesis and release from hepatocytes.
Caption: Signaling pathway of Lomitapide-induced hepatotoxicity.
Experimental Protocols
Assessment of Hepatic Steatosis in Animal Models
A common method to quantify the off-target effect of hepatic steatosis involves Oil Red O staining of liver sections from treated animals.
Workflow for Quantifying Hepatic Steatosis:
Caption: Experimental workflow for hepatic steatosis assessment.
Detailed Methodology:
-
Animal Dosing: Administer the MTP inhibitor (e.g., Lomitapide, JTT-130) or vehicle control to mice for a specified period (e.g., 2-4 weeks). Dosages should be determined based on prior pharmacokinetic and pharmacodynamic studies.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and immediately harvest the livers. A portion of the liver is embedded in Optimal Cutting Temperature (OCT) compound and rapidly frozen in isopentane (B150273) pre-cooled with liquid nitrogen.
-
Cryosectioning: Cut frozen liver sections at a thickness of 5-10 µm using a cryostat.
-
Oil Red O Staining:
-
Fix the sections in formalin.
-
Rinse with distilled water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 15 minutes.
-
Differentiate in 60% isopropanol.
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
-
Image Acquisition: Capture high-resolution digital images of the stained liver sections using a light microscope equipped with a digital camera.
-
Quantitative Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the area of Oil Red O staining (representing neutral lipids) relative to the total tissue area. This provides a quantitative measure of hepatic steatosis.
Assessment of Gastrointestinal Off-Target Effects
Gastrointestinal side effects are typically assessed through clinical observation in human studies and by monitoring specific physiological parameters in animal models.
Methodology for Animal Studies:
-
Daily Observation: Monitor animals for signs of gastrointestinal distress, including diarrhea (assessed by fecal consistency), abdominal bloating, and changes in food intake and body weight.
-
Fecal Fat Analysis: Collect feces over a 24-hour period and analyze the lipid content to quantify steatorrhea (excess fat in feces), a common side effect of intestinal MTP inhibition.
Conclusion
The development of intestine-specific MTP inhibitors represents a significant advancement in mitigating the off-target effects associated with systemic MTP inhibition by drugs like this compound. While gastrointestinal side effects remain a consideration for this class of drugs, the avoidance of hepatic steatosis and transaminase elevations is a major step towards a safer therapeutic profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued evaluation and development of novel MTP inhibitors with improved safety and tolerability. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in the off-target effect profiles of these promising new agents.
References
- 1. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lomitapide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lomitapide Mesylate Shows Promise in Xenograft Models for Colorectal Cancer, A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data suggests that Lomitapide Mesylate, a drug currently approved for lowering cholesterol, demonstrates significant anti-cancer effects in xenograft models of colorectal cancer. This comparison guide provides an objective overview of Lomitapide's performance against other established and investigational therapies for colorectal cancer, supported by experimental data from various studies. The findings, targeted towards researchers, scientists, and drug development professionals, highlight the potential of Lomitapide as a repurposed therapeutic agent in oncology.
Lomitapide's primary mechanism of anti-cancer action involves the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation.[1][2] This inhibition leads to the induction of autophagy, a cellular self-degradation process that can promote cancer cell death.[1][2] In xenograft models utilizing human colorectal cancer cell lines HCT116 and HT29, Lomitapide has been shown to significantly inhibit tumor growth, reduce tumor mass and volume, and was well-tolerated with no significant toxicity at effective doses.[3]
This guide compares the efficacy of Lomitapide with standard-of-care and other mTOR inhibitors in similar preclinical settings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Comparative Efficacy in Colorectal Cancer Xenograft Models
The following tables summarize the quantitative data on tumor growth inhibition for this compound and its comparators in HCT116 and HT29 colorectal cancer xenograft models.
Table 1: Tumor Growth Inhibition in HT29 Xenograft Model
| Treatment | Dosage | Duration | Tumor Volume Inhibition | Reference |
| Lomitapide | 20 mg/kg | 10 days | Significant reduction in tumor volume (Qualitative) | |
| Regorafenib | 10 mg/kg/day | 27 days | Significant reduction in relative tumor volume | |
| Cetuximab | 200 µ g/mouse , twice a week | 26 days | Significant suppression of tumor growth | |
| Everolimus | 5 mg/kg | Not specified | 40% Tumor Growth Inhibition (TGI) | |
| Temsirolimus | 10 mg/kg/day | 21 days | Significant reduction in tumor volume |
Table 2: Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment | Dosage | Duration | Tumor Volume Inhibition | Reference |
| Lomitapide | Not specified | Not specified | Significant inhibition of tumor growth (Qualitative) | |
| Cetuximab | 30 mg/kg weekly | 4 weeks | 10-20% tumor growth inhibition | |
| Everolimus | 5 mg/kg | Not specified | 44% Tumor Growth Inhibition (TGI) | |
| Sirolimus (in combination with Metformin) | Not specified | 4 weeks | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Lomitapide Xenograft Study Protocol (HT29)
-
Cell Line: HT29 human colorectal adenocarcinoma cells.
-
Animal Model: Nude mice.
-
Cell Implantation: HT29 cells are inoculated into the flanks of the mice.
-
Treatment: Once tumors are established, mice are treated with Lomitapide via intraperitoneal injection every 2 days for 10 days.
-
Endpoint Analysis: Tumor volumes are measured throughout the study. At the end of the study, tumors are excised for imaging and further analysis, such as Hematoxylin and Eosin (H&E) staining and immunohistochemistry for proliferation markers like Ki67. Body weight is monitored to assess toxicity.
Regorafenib Xenograft Study Protocol (HT29)
-
Cell Line: HT-29 human colon carcinoma cells.
-
Animal Model: Female athymic rats.
-
Cell Implantation: HT-29 cells are implanted subcutaneously.
-
Treatment: Rats receive daily oral administration of Regorafenib (10 mg/kg bodyweight) for one week.
-
Endpoint Analysis: Tumor microcirculation parameters (plasma flow, endothelial permeability, and plasma volume) are assessed using dynamic contrast-enhanced computed tomography (DCE-CT) at baseline and after treatment. Immunohistochemical analysis of tumor microvascular density (CD-31), tumor cell apoptosis (TUNEL), and proliferation (Ki-67) is also performed.
Cetuximab Xenograft Study Protocol (HCT116)
-
Cell Line: HCT116 human colorectal cancer cells.
-
Animal Model: Nude mice.
-
Cell Implantation: Subcloned HCT116 cells with high EGFR expression are subcutaneously inoculated into the mice.
-
Treatment: Mice are treated with intraperitoneal injections of Cetuximab (30 mg/kg) weekly for 4 weeks.
-
Endpoint Analysis: Tumor growth is monitored, and the percentage of tumor growth inhibition is calculated.
mTOR Inhibitor (Everolimus) Xenograft Study Protocol (HCT116 & HT29)
-
Cell Lines: HCT116 and HT29 human colorectal cancer cells.
-
Animal Model: Not specified.
-
Cell Implantation: Subcutaneous injection of cancer cells.
-
Treatment: Everolimus is administered at a dose of 5 mg/kg.
-
Endpoint Analysis: Tumor growth is monitored, and the average tumor growth inhibition (TGI) is calculated.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by Lomitapide and a typical experimental workflow for a xenograft study.
References
- 1. Analysis of the anti-tumor effect of cetuximab using protein kinetics and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Lomitapide Mesylate: A Comparative Analysis of its Impact on Lipoprotein Particle Size and Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lomitapide Mesylate's effects on lipoprotein particle size and composition with alternative therapies for homozygous familial hypercholesterolemia (HoFH). The information is supported by experimental data to assist in assessing its therapeutic profile.
Executive Summary
This compound, an inhibitor of the microsomal triglyceride transfer protein (MTP), significantly alters the lipoprotein landscape. Its primary mechanism involves reducing the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestines.[1][2] This leads to a substantial reduction in low-density lipoprotein cholesterol (LDL-C). Notably, Lomitapide also influences high-density lipoprotein (HDL) particle characteristics, promoting a shift towards larger, more buoyant HDL particles.[3][4][5] This guide compares these effects with those of other potent lipid-lowering therapies, including PCSK9 inhibitors, ANGPTL3 inhibitors, and LDL apheresis, providing a detailed analysis of their respective impacts on lipoprotein subfractions.
Mechanism of Action of this compound
Lomitapide inhibits the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein. MTP is essential for the assembly of apoB-containing lipoproteins (chylomicrons in the intestine and very-low-density lipoprotein (VLDL) in the liver) by loading triglycerides onto the nascent apoB molecule. By blocking MTP, Lomitapide effectively reduces the production and secretion of these lipoproteins, leading to decreased plasma levels of VLDL and subsequently LDL.
Caption: Mechanism of Action of this compound.
Comparative Effects on Lipoprotein Particle Size and Composition
The following tables summarize the quantitative effects of this compound and its alternatives on various lipoprotein parameters. Data has been compiled from multiple studies, and ranges are provided to reflect the variability observed across different patient populations and study designs.
Table 1: Impact on LDL Particle Size and Concentration
| Treatment | Change in LDL Particle Concentration | Change in Small, Dense LDL (sdLDL) Particles | Change in Large, Buoyant LDL Particles | Average Change in LDL Particle Size |
| This compound | ↓↓ (Significant Reduction) | Data not consistently reported, but overall LDL-P reduction is substantial. | Data not consistently reported. | Shift towards larger size suggested but not quantified. |
| PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) | ↓↓ (-63.3% for total LDL-P with Alirocumab) | ↓ (-54.0% with Alirocumab) | ↓↓ (-71.3% with Alirocumab) | No significant change or slight increase. |
| ANGPTL3 Inhibitors (e.g., Evinacumab) | ↓↓ | ↓ (sdLDL-C reduced from 80.2 to 22.1 mg/dL in a case report) | Data not consistently reported. | Data not consistently reported, but reduction in small particles suggests a potential increase. |
| LDL Apheresis | ↓↓↓ (-67% for LDL-P) | ↓ (Part of overall LDL-P reduction) | ↓ (Part of overall LDL-P reduction) | No significant change. |
Table 2: Impact on HDL Particle Size and Composition
| Treatment | Change in HDL Particle Concentration | Change in Large, Buoyant HDL Particles | Change in Small, Dense HDL Particles | Average Change in HDL Particle Size |
| This compound | ↓ (-16% to -34% in total HDL-C) | ↑ (Shift towards more buoyant HDL2 particles) | Data not consistently reported. | ↑ (Shift towards buoyant HDL) |
| PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) | ↑ (+11.2% for total HDL-P with Alirocumab) | ↑↑ (+44.6% with Alirocumab) | ↑ (+2.8% with Alirocumab) | ↑ |
| ANGPTL3 Inhibitors (e.g., Evinacumab) | ↓ | Data not consistently reported. | Data not consistently reported. | Data not consistently reported. |
| LDL Apheresis | ↓ (9%–25% decrease in HDL-C) | ↓ (-30% for HDL2) | ↓ (-20% for HDL3) | Shift towards an increase in medium HDL-P in some patients. |
Table 3: Impact on Other Lipoprotein and Lipid Parameters
| Treatment | Change in VLDL Particle Concentration | Change in Triglycerides (TG) | Change in Apolipoprotein B (ApoB) | Change in Apolipoprotein A-I (ApoA-I) |
| This compound | ↓↓ | ↓↓ | ↓↓ | ↔ / ↓ (small decrease) |
| PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) | ↓ (-36.4% for total VLDL-P with Alirocumab) | ↓ | ↓↓ | ↑ |
| ANGPTL3 Inhibitors (e.g., Evinacumab) | ↓ (Reduction in small and medium VLDL-P) | ↓↓ (-66.8% in a case report) | ↓↓ | ↓ |
| LDL Apheresis | ↓ | ↓ (-43%) | ↓↓ | ↓ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipoprotein Particle Analysis
Objective: To quantify the concentration and size of lipoprotein subclasses.
Methodology:
-
Sample Preparation: Fasting blood samples are collected in EDTA tubes. Plasma is separated by centrifugation and stored at -80°C until analysis. For analysis, samples are thawed, and a small aliquot (typically 200-400 µL) is used.
-
NMR Data Acquisition: Proton (¹H) NMR spectra of plasma samples are acquired using a high-field NMR spectrometer (e.g., 400 MHz). The instrument measures the signals emitted by the terminal methyl groups of lipids within the lipoprotein particles.
-
Spectral Deconvolution: The complex NMR signal is deconvoluted using a proprietary algorithm that fits the signal to a set of pre-defined reference spectra for each lipoprotein subclass. This process quantifies the concentration of each subclass.
-
Particle Size Calculation: The average particle size for each major lipoprotein class (VLDL, LDL, and HDL) is calculated as the weighted average of the diameters of its constituent subclasses.
Caption: Experimental Workflow for NMR Lipoprotein Analysis.
Gradient Gel Electrophoresis (GGE) for Lipoprotein Particle Sizing
Objective: To separate lipoprotein particles based on their size to determine the distribution of subclasses.
Methodology:
-
Sample Preparation: Plasma or isolated lipoprotein fractions are prepared. For whole plasma analysis, samples may be pre-stained with a lipid-soluble dye (e.g., Sudan Black B).
-
Gel Electrophoresis: Samples are loaded onto a polyacrylamide gradient gel. The gel has a continuous or step-wise gradient of increasing polyacrylamide concentration, which creates a decreasing pore size. An electric current is applied, causing the negatively charged lipoprotein particles to migrate through the gel.
-
Separation: Smaller particles migrate further through the gel matrix than larger particles, resulting in separation based on size.
-
Staining and Densitometry: After electrophoresis, the gel is stained to visualize the lipoprotein bands. The stained gel is then scanned using a densitometer to generate a profile of lipoprotein distribution.
-
Size Calibration: The migration distance of the sample bands is compared to that of size standards of known particle diameter to determine the size of the lipoprotein subclasses.
Conclusion
This compound profoundly reduces the concentration of atherogenic apoB-containing lipoproteins. While it also reduces HDL-C levels, this is accompanied by a potentially beneficial shift towards larger, more buoyant HDL particles. In comparison, PCSK9 inhibitors also significantly reduce LDL particle concentration, with a notable increase in large HDL particles. Evinacumab demonstrates robust lowering of both LDL-C and triglycerides, including a reduction in small, dense LDL particles. LDL apheresis provides the most potent acute reduction in LDL particle number but has a less pronounced effect on particle size and also reduces HDL. The choice of therapy will depend on the specific lipid abnormalities, patient characteristics, and treatment goals. The detailed analysis of lipoprotein particle size and composition through advanced techniques like NMR spectroscopy is crucial for a comprehensive understanding of the therapeutic effects of these agents.
References
- 1. Polyacrylamide gradient gel electrophoresis of lipoprotein subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lomitapide affects HDL composition and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. researchgate.net [researchgate.net]
Reproducibility of Lomitapide Mesylate's Lipid-Lowering Effects: A Comparative Guide for Researchers
An objective analysis of Lomitapide Mesylate's performance in treating homozygous familial hypercholesterolemia (HoFH) across various clinical studies, with a comparative look at key alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.
This compound has demonstrated consistent and significant lipid-lowering effects in patients with homozygous familial hypercholesterolemia (HoFH), a rare and severe genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C). The reproducibility of its efficacy has been substantiated across multiple clinical trials and observational studies conducted in various international settings. This guide delves into the data supporting the consistent performance of this compound and provides a comparative analysis with other therapeutic alternatives for HoFH, including Evinacumab, Mipomersen, and PCSK9 inhibitors.
Comparative Efficacy of Lipid-Lowering Therapies in HoFH
The following table summarizes the quantitative data on the lipid-lowering effects of this compound and its alternatives from key clinical studies.
| Therapeutic Agent | Study/Trial | Number of Patients | Mean LDL-C Reduction | Other Key Lipid Reductions |
| This compound | Pivotal Phase III Trial[1][2][3][4] | 29 | 50% at 26 weeks | TC: ~40%, ApoB: ~40%, non-HDL-C: ~45% |
| Pan-European Observational Study[5] | 75 | 60% (median 19 months) | - | |
| Pediatric Phase III Trial (APH-19) | 43 | 53.5% at 24 weeks | TC: -50.0%, non-HDL-C: -53.9%, VLDL-C: -50.2%, ApoB: -52.4%, TGs: -49.9% | |
| Evinacumab | ELIPSE HoFH Phase III Trial | 65 | ~50% (placebo-corrected) | - |
| Long-term Open-Label Study | 116 | 43.6% at 24 weeks | - | |
| Mipomersen | Pooled Phase III Trials | 382 (across 4 populations) | ~26.4% in HoFH (vs. placebo) | ApoB: ~26.3%, TC: ~19.4%, Lp(a): ~21.1% |
| PCSK9 Inhibitors (Evolocumab) | Open-Label Phase III Trial | - | ~25% | Lp(a): ~10% |
TC : Total Cholesterol, ApoB : Apolipoprotein B, non-HDL-C : Non-High-Density Lipoprotein Cholesterol, VLDL-C : Very-Low-Density Lipoprotein Cholesterol, TGs : Triglycerides, Lp(a) : Lipoprotein(a).
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and its alternatives are crucial for understanding their efficacy and potential for combination therapy.
This compound acts by inhibiting the microsomal triglyceride transfer protein (MTP), which is essential for the assembly of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestines. This leads to a reduction in the production of very-low-density lipoprotein (VLDL) and subsequently LDL-C.
Caption: Mechanism of action of this compound.
Evinacumab is a monoclonal antibody that inhibits angiopoietin-like protein 3 (ANGPTL3). By inhibiting ANGPTL3, Evinacumab removes the inhibition of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), leading to increased metabolism of triglycerides and VLDL, ultimately reducing LDL-C levels independently of the LDL receptor.
Caption: Mechanism of action of Evinacumab.
Mipomersen is an antisense oligonucleotide that targets the messenger RNA (mRNA) for apolipoprotein B-100, leading to its degradation and thereby reducing the synthesis of ApoB-100. This results in decreased production of VLDL and consequently LDL-C.
Caption: Mechanism of action of Mipomersen.
Experimental Protocols: A Look into a Pivotal Phase III Trial for Lomitapide
The pivotal Phase III study for this compound was a 78-week, single-arm, open-label, multicenter trial involving 29 adult patients with HoFH.
Study Design:
-
Run-in Period (6 weeks): Patients were stabilized on their existing lipid-lowering therapies.
-
Efficacy Phase (26 weeks): Lomitapide was initiated at 5 mg/day and titrated up to a maximum of 60 mg/day based on tolerability and lipid response. The primary endpoint was the percent change in LDL-C from baseline to week 26.
-
Safety Phase (52 weeks): Patients continued on their maximum tolerated dose to assess long-term safety.
Key Methodologies:
-
Patient Population: Adults (18 years and older) with a confirmed diagnosis of HoFH.
-
Intervention: Oral this compound, once daily.
-
Concomitant Therapies: Patients continued their baseline lipid-lowering medications, which could include statins, ezetimibe, and lipoprotein apheresis.
-
Lipid Measurement: Fasting lipid profiles were assessed at baseline and at regular intervals throughout the study.
-
Safety Monitoring: Included monitoring of liver function tests (aminotransferases) and assessment of gastrointestinal adverse events.
Experimental Workflow: A Typical HoFH Clinical Trial
The workflow for a clinical trial investigating a novel lipid-lowering agent for HoFH generally follows a structured process to ensure patient safety and data integrity.
Caption: A generalized workflow for a clinical trial in HoFH.
Conclusion
The available data from a range of clinical studies, including multicenter trials and real-world observational studies, consistently demonstrate the robust lipid-lowering efficacy of this compound in patients with HoFH. While direct head-to-head "reproducibility" studies between different laboratories are not typical in clinical drug development, the consistent findings across diverse patient populations and clinical settings provide strong evidence for its reliable performance. The comparison with alternative therapies such as Evinacumab, Mipomersen, and PCSK9 inhibitors highlights the different mechanisms of action and varying degrees of LDL-C reduction, offering clinicians and researchers valuable insights for personalized treatment strategies in this challenging patient population. The detailed experimental protocols and workflows provide a framework for designing and interpreting future studies in the field of lipid management for HoFH.
References
- 1. Efficacy | Juxtapid® (lomitapide) capsules | HCP [juxtapid.com]
- 2. Lomitapide reduces LDL-C in homozygous familial hypercholesterolaemia - - PACE-CME [pace-cme.org]
- 3. Efficacy and safety of a microsomal triglyceride transfer protein inhibitor in patients with homozygous familial hypercholesterolaemia: a single-arm, open-label, phase 3 study [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. PCSK9 Inhibitors for Homozygous Familial Hypercholesterolemia: Useful But Seldom Sufficient - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
